2-(2,4-Dichlorophenoxy)acetohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYOIIKYUVBUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310051 | |
| Record name | 2-(2,4-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28236-62-6 | |
| Record name | 28236-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28236-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, starting from the commercially available 2,4-Dichlorophenoxyacetic acid. Detailed experimental protocols for the synthesis of the intermediate, ethyl 2-(2,4-dichlorophenoxy)acetate, and the final product are provided. Furthermore, this guide outlines the standard analytical techniques for the characterization of this compound, with expected spectroscopic data summarized for clarity. The potential biological significance of this compound is also discussed, drawing from the known herbicidal activity of its parent compound and the broad spectrum of biological activities associated with hydrazide derivatives.
Introduction
This compound is a hydrazide derivative of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is known for its function as a synthetic auxin that disrupts plant growth, the introduction of a hydrazide moiety opens up avenues for exploring new biological activities.[1] Hydrazide-containing compounds are a significant class of molecules in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The versatile reactivity of the hydrazide group also makes it a valuable intermediate for the synthesis of various heterocyclic compounds.
This guide provides a detailed methodology for the synthesis and characterization of this compound, aimed at researchers and scientists in the field of organic synthesis and drug discovery.
Synthesis
The synthesis of this compound is typically achieved through a two-step process, beginning with the esterification of 2,4-Dichlorophenoxyacetic acid to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then subjected to hydrazinolysis to yield the final product.
Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate (Intermediate)
The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with ethanol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Dichlorophenoxyacetic acid (1 equivalent).
-
Reagents: Add an excess of absolute ethanol to act as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is then carefully added.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-(2,4-dichlorophenoxy)acetate. The product can be further purified by vacuum distillation.
Synthesis of this compound
The final step is the conversion of the ethyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.
Experimental Protocol: Hydrazinolysis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by vacuum filtration.
-
Purification: The crude this compound is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Caption: Synthetic workflow for this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. The expected data from these analyses are summarized in the table below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₈H₈Cl₂N₂O₂[4] |
| Molecular Weight | 235.07 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally. |
| ¹H NMR (DMSO-d₆) | δ (ppm): Aromatic protons (3H, m), -OCH₂- (2H, s), -NH- (1H, br s, exchangeable with D₂O), -NH₂ (2H, br s, exchangeable with D₂O). The exact chemical shifts and coupling constants need to be determined. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): Carbonyl carbon (C=O), aromatic carbons (including those attached to chlorine and oxygen), and the methylene carbon (-OCH₂-). Specific chemical shifts to be determined. |
| IR (KBr, cm⁻¹) | ν: N-H stretching (amide and amine), C=O stretching (amide I), N-H bending (amide II), C-O stretching (ether), and C-Cl stretching. Expected characteristic peaks around 3300-3200 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), and 1100-1000 cm⁻¹ (C-O).[4] |
| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ and characteristic fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.[4] |
Potential Biological Significance and Signaling Pathways
The parent molecule, 2,4-Dichlorophenoxyacetic acid, is a well-known systemic herbicide that functions as a synthetic auxin.[1] It mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[5] The primary mode of action involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetohydrazide is an organic compound derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used and historically significant herbicides. As a hydrazide derivative, this molecule holds potential interest in medicinal chemistry and drug development, as the hydrazide moiety is a well-known pharmacophore present in numerous biologically active compounds. Hydrazide derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the likely biological signaling pathways it may influence, based on its parent compound, 2,4-D.
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in biological and chemical systems. These properties influence its solubility, stability, membrane permeability, and interactions with molecular targets. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 235.07 g/mol | [3] |
| Melting Point | 153-157 °C | [4] |
| Boiling Point (Predicted) | 448.8 ± 35.0 °C | [3] |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 11.94 ± 0.35 | [3] |
| LogP (Predicted) | 1.8 | [5] |
| Appearance | White to light beige crystalline powder | [3][6] |
| CAS Number | 28236-62-6 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of the parent carboxylic acid, 2,4-Dichlorophenoxyacetic acid, followed by hydrazinolysis of the resulting ester. The following protocol is a representative method based on standard laboratory procedures for similar compounds.[7][8]
Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Reaction Setup: Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) from the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[8]
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1640-1680 cm⁻¹).[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the final compound.
Caption: A generalized workflow for the two-step synthesis of the title compound.
Biological Activity and Mechanism of Action
While specific studies on the signaling pathways of this compound are limited, its mechanism of action can be inferred from its parent compound, 2,4-D. 2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[3][9] At herbicidal concentrations, 2,4-D induces uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately leading to their death.[10][11]
The key steps in the 2,4-D signaling pathway are:
-
Perception: 2,4-D binds to auxin co-receptor complexes, which include the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[11]
-
Signal Transduction: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.
-
Physiological Response: This leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[10] This hormonal imbalance disrupts normal plant processes, causing epinasty (stem and leaf curling), uncontrolled cell elongation, and eventually, senescence and plant death.[12]
Because this compound retains the core 2,4-dichlorophenoxy acetic acid structure, it is plausible that it exhibits similar auxin-like activity or could be hydrolyzed in vivo to release the active 2,4-D acid.
Caption: The synthetic auxin signaling pathway leading to herbicidal effects.
Conclusion
This compound is a derivative of a potent herbicide with well-defined physicochemical properties. Its synthesis is straightforward, following established organic chemistry principles of esterification and hydrazinolysis. While its specific biological role is an area for further investigation, its structural similarity to 2,4-D strongly suggests a mechanism of action rooted in the disruption of auxin signaling pathways. This guide provides foundational data and protocols to support future research into the potential applications of this and related compounds in agrochemistry and medicinal science.
References
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetohydrazide derivatives: Significance and symbolism [wisdomlib.org]
- 3. deq.mt.gov [deq.mt.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. xtbg.ac.cn [xtbg.ac.cn]
- 10. curresweb.com [curresweb.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-D - Cultivar Magazine [revistacultivar.com]
In-Depth Technical Guide to the Crystal Structure of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-(2,4-Dichlorophenoxy)acetohydrazide (C₈H₈Cl₂N₂O₂). The compound, a key intermediate in the synthesis of pharmacologically significant 1,2,4-triazoles, has been characterized using single-crystal X-ray diffraction. This document details the molecular geometry, intermolecular interactions, and crystallographic parameters. The experimental protocols for its synthesis and structural determination are also elucidated. The data presented herein is crucial for understanding the solid-state properties of this molecule, which can inform drug design and development processes.
Introduction
This compound is a significant organic compound that serves as a precursor in the synthesis of various heterocyclic systems, notably 1,2,4-triazoles.[1] These triazole derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties.[1] A thorough understanding of the three-dimensional structure and intermolecular interactions of the parent hydrazide is fundamental for the rational design of novel therapeutic agents with enhanced efficacy and specificity. This guide presents a detailed crystallographic analysis of the title compound.
Molecular and Crystal Structure
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group Pī.[1] The asymmetric unit contains one molecule of the compound.
Molecular Conformation
The molecular structure of this compound is characterized by a dichlorophenoxy group linked to an acetohydrazide moiety. The bond lengths and angles within the molecule are generally within the expected ranges for similar structures.
Crystal Packing and Intermolecular Interactions
The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. The hydrazide group acts as a hydrogen bond donor and acceptor, facilitating the formation of a stable three-dimensional supramolecular architecture. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.
Data Presentation
The quantitative data obtained from the crystal structure analysis are summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical Formula | C₈H₈Cl₂N₂O₂ |
| Formula Weight | 235.06 |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a (Å) | 8.107 (3) |
| b (Å) | 8.530 (3) |
| c (Å) | 7.339 (3) |
| α (°) | 90.11 (3) |
| β (°) | 98.44 (3) |
| γ (°) | 94.859 (3) |
| Volume (ų) | 500.2 (3) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.561 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process:[1]
-
Synthesis of Ethyl (2,4-dichlorophenoxy)acetate: 2,4-Dichlorophenol is reacted with ethyl chloroacetate in dry acetone.
-
Synthesis of this compound: The resulting ester from the first step is then hydrolyzed with hydrazine hydrate in absolute ethanol to yield the final product.[1]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the synthesized compound in dimethylformamide.[1]
X-ray Data Collection and Structure Refinement
The crystallographic data was collected on a Rigaku AFC-7S diffractometer.[1] The structure was solved using direct methods with the SHELXS86 program and refined using SHELXL93.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Intermolecular Hydrogen Bonding Network
The following diagram depicts the key hydrogen bonding interactions that stabilize the crystal lattice of this compound.
Conclusion
The crystal structure of this compound has been successfully determined and analyzed. This technical guide provides the essential crystallographic data, molecular structure details, and a summary of the intermolecular interactions. The experimental protocols for synthesis and crystallization are also outlined. This information is invaluable for researchers in medicinal chemistry and material science, providing a solid foundation for future studies aimed at developing novel compounds with tailored properties.
References
Spectroscopic and Structural Characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural characteristics of 2-(2,4-Dichlorophenoxy)acetohydrazide. The information is intended to support research and development activities by offering detailed data and methodologies for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.45 | d | 2.4 | H-3 |
| 7.25 | dd | 8.8, 2.4 | H-5 | |
| 6.95 | d | 8.8 | H-6 | |
| 4.60 | s | - | O-CH₂ | |
| 4.10 | br s | - | NH₂ | |
| 8.20 | br s | - | NH | |
| ¹³C NMR | 168.5 | - | - | C=O |
| 152.8 | - | - | C-1 | |
| 130.0 | - | - | C-3 | |
| 127.5 | - | - | C-5 | |
| 125.8 | - | - | C-4 | |
| 123.2 | - | - | C-2 | |
| 115.1 | - | - | C-6 | |
| 67.2 | - | - | O-CH₂ |
Note: Specific peak assignments are based on typical chemical shifts for similar structures. The data is available for viewing on SpectraBase.[1][2]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching (Amide & Hydrazine) | 3300 - 3400 |
| C-H | Aromatic Stretching | 3050 - 3150 |
| C-H | Aliphatic Stretching | 2850 - 3000 |
| C=O | Amide I Stretching | ~1670 |
| N-H | Amide II Bending | ~1620 |
| C=C | Aromatic Ring Stretching | 1470 - 1600 |
| C-O | Ether Stretching | 1200 - 1300 |
| C-Cl | Stretching | 700 - 800 |
Note: The IR spectrum is available on SpectraBase, acquired using the KBr pellet technique.[1][3]
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |
| [M]⁺ | 234/236/238 | Isotopic pattern for 2 Cl atoms |
| [M-NHNH₂]⁺ | 189/191/193 | Isotopic pattern for 2 Cl atoms |
| [Cl₂C₆H₃O]⁺ | 161/163/165 | Isotopic pattern for 2 Cl atoms |
Note: The mass spectrum is available on SpectraBase, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Key parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
Gas Chromatography (GC) Method:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set to a value that ensures rapid volatilization of the compound without degradation (e.g., 250 °C).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is used.
-
Oven Program: A temperature gradient is employed, for example, starting at 50-100 °C, holding for 1-2 minutes, then ramping up to 250-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.
-
Mass Analyzer: The mass analyzer scans a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).
-
Detector: An electron multiplier detector is used to detect the ions.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to determine the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetohydrazide is a synthetic organic compound that has garnered interest within the scientific community due to its structural resemblance to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the versatile class of hydrazide-hydrazone derivatives. While direct and extensive research on the specific mechanism of action of this compound is limited, its chemical architecture allows for informed inferences about its potential biological activities. This technical guide provides an in-depth exploration of the plausible mechanisms of action, drawing upon the well-documented activities of its structural analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research endeavors.
Inferred Mechanism of Action 1: Potential as a Synthetic Auxin
The most direct inference for the biological activity of this compound stems from its close structural relationship to 2,4-D.[1][2] 2,4-D is a systemic herbicide that functions as a synthetic auxin, a class of plant growth regulators.[2][3] It is selectively toxic to most broadleaf weeds, while leaving grasses largely unaffected.[2]
The established mechanism of action for 2,4-D involves its mimicry of the natural plant hormone indole-3-acetic acid (IAA).[4] This mimicry leads to a cascade of events within susceptible plants:
-
Absorption and Translocation: 2,4-D is absorbed through the leaves and roots and is then transported to the meristematic tissues where cell division and growth occur.[2][3]
-
Uncontrolled Growth: At the molecular level, 2,4-D binds to auxin receptors, such as Transport Inhibitor Response 1 (TIR1), which leads to the degradation of transcriptional repressors.[4][5] This, in turn, results in the overexpression of auxin-responsive genes, causing uncontrolled and unsustainable cell division and elongation.[4]
-
Physiological Disruption: The uncontrolled growth leads to a variety of physiological disruptions, including stem curling, leaf withering, and damage to the vascular tissues (phloem and xylem), ultimately resulting in the death of the plant.[4] The overproduction of other plant hormones like ethylene and abscisic acid is also implicated in the herbicidal effects of 2,4-D.[4]
Given the shared 2,4-dichlorophenoxy moiety, it is plausible that this compound could exhibit similar auxin-like activity and herbicidal properties.
Caption: Inferred auxin-like signaling pathway.
Inferred Mechanism of Action 2: Broad-Spectrum Biological Activities of the Hydrazide Moiety
The acetohydrazide functional group is a key component of a larger class of compounds known as hydrazones, which are recognized for their wide array of biological activities.[6][7][8] This suggests that this compound could possess therapeutic potential beyond herbicidal action.
Antimicrobial Activity
Hydrazone derivatives have demonstrated significant potential as antimicrobial agents against various bacterial and fungal strains.[6] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair.[6] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.[6]
Anti-inflammatory Activity
Several analogs of acetohydrazides have exhibited promising anti-inflammatory properties.[6][9] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway by catalyzing the synthesis of prostaglandins.[6] A related compound, fenclofenac, has shown anti-inflammatory, antinociceptive, and antipyretic properties.[9]
Anticancer Activity
Hydrazone derivatives have also been investigated for their anticancer properties, with several potential mechanisms of action proposed:
-
Induction of Apoptosis: Some hydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This can be triggered by an increase in reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic pathways.[7] Studies on 2,4-D have also indicated that it can induce apoptosis in human hepatoma cells through a direct effect on the mitochondrial membrane potential.[10]
-
Inhibition of Receptor Tyrosine Kinases: Certain hydrazide derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth and metastasis.[7] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt downstream signaling pathways.[7]
Caption: Potential anticancer signaling pathways.
Quantitative Data on Related Compounds
The following tables summarize quantitative data for the biological activities of compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.
Table 1: Antimicrobial Activity of Related Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | S. aureus | 19.32 (IC50) | [6] |
| Hydrazone Derivatives | P. aeruginosa | 0.19 - 0.22 | [6] |
| Hydrazine-based 5-pyrrolidine-2-one | Candida albicans | 5.6 | [7] |
| 2-[...]acetohydrazide derivative | Candida albicans | 0.05 | [7] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Table 2: Anticancer Activity of Related Hydrazide/Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [11] |
| Meclofenamic acid derivative (hydrazide) | - | 0.07 (anti-inflammatory) | [12] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols for Key Assays
The following are generalized protocols for key experiments that would be essential for elucidating the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Antimicrobial testing workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are harvested and washed.
-
Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While the definitive mechanism of action of this compound remains to be fully elucidated through direct experimental validation, a strong theoretical framework for its potential biological activities can be constructed based on its structural components. The 2,4-dichlorophenoxy moiety suggests a potential for auxin-like herbicidal activity, mirroring the action of 2,4-D. Concurrently, the acetohydrazide group is a well-established pharmacophore associated with a broad spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities, likely mediated through enzyme inhibition and induction of apoptosis. This guide provides a comprehensive overview of these inferred mechanisms, supported by data from related compounds and established experimental protocols, to serve as a valuable resource for guiding future research and development in this area. Further investigation is imperative to confirm these hypotheses and to fully characterize the pharmacological profile of this intriguing molecule.
References
- 1. This compound | C8H8Cl2N2O2 | CID 312330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. deq.mt.gov [deq.mt.gov]
- 4. xtbg.ac.cn [xtbg.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activities of 2-(2,4-Dichlorophenoxy)acetohydrazide Derivatives
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of derivatives of 2-(2,4-Dichlorophenoxy)acetohydrazide. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The core structure, characterized by an azometine group (–NH–N=CH–), serves as a versatile scaffold for synthesizing novel therapeutic agents.[4] The 2,4-dichloro moiety, in particular, has been identified as a key pharmacophore that can enhance the biological efficacy of these molecules.[5] This guide focuses specifically on derivatives of this compound, summarizing key findings on their antimicrobial and anticancer properties to inform future research and drug development efforts.
Synthesis of this compound Derivatives
The general synthesis of these derivatives is a multi-step process that begins with 2,4-Dichlorophenoxyacetic acid. The common synthetic pathway involves the initial conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the key this compound intermediate. This hydrazide is then condensed with various aromatic or aliphatic aldehydes and ketones to yield the final hydrazone or Schiff base derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Studies have shown that these compounds exhibit notable antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[5] The introduction of certain substituents, such as a para-nitro group on an aniline fragment, has been shown to broaden the spectrum of activity.[5]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains.
| Compound | Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Hydrazone 3a | Staphylococcus aureus | Gram-positive | 28 | 25 | [5] |
| Hydrazone 3a | Proteus mirabilis | Gram-negative | 25 | 12.5 | [5] |
| Hydrazone 3b | Staphylococcus aureus | Gram-positive | 31 | 25 | [5] |
| Hydrazone 3b | MRSA | Gram-positive | 28 | 25 | [5] |
| Hydrazone 3b | Candida albicans | Fungus | 25 | 50 | [5] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus. "Hydrazone 3a" and "Hydrazone 3b" are designations from the cited study, where 3b contains a para-nitro group.[5]
Experimental Protocol: Agar Disk Diffusion Assay
The agar disk diffusion method is a standard procedure used to assess the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, commonly corresponding to the 0.5 McFarland standard.[6]
-
Plate Preparation: Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.[7]
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of the agar plate to ensure confluent growth.
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These disks, along with positive and negative control disks, are placed onto the agar surface using sterile forceps.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Collection: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters (mm). A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Anticancer Activity
In addition to antimicrobial effects, derivatives of this class, particularly Schiff bases, have been evaluated for their potential as anticancer agents.[8][9] These compounds have shown cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.[10] The pro-apoptotic mechanism can involve the production of reactive oxygen species (ROS), activation of caspases (like caspase-9 and -3), and subsequent DNA fragmentation.[10][11]
Quantitative Anticancer Data
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Schiff Base (L5) | HeLa (Cervical Cancer) | 12.5 | Apoptosis Induction | [10] |
| Schiff Base (L5) | MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction | [10] |
| CD-based Schiff Base | GL261 (Glioma) | 17.9 | ROS Production | [11] |
| CD-based Schiff Base | U251 (Glioma) | 14.9 | ROS Production | [11] |
| Hydantoin Schiff Base (24) | MCF-7 (Breast Cancer) | 4.92 | EGFR/HER2 Inhibition | [12] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.
Potential Signaling Pathway: Apoptosis Induction
Many Schiff base derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, which can be triggered by cellular stress, such as the overproduction of Reactive Oxygen Species (ROS).
Conclusion
Derivatives of this compound represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The available literature strongly suggests that these compounds possess significant antimicrobial and potential anticancer activities.[5][8][10] The ease of their synthesis and the ability to modify their structure to enhance activity make them attractive candidates for further investigation. Future research should focus on in-vivo efficacy studies, detailed mechanism-of-action analyses, and structure-activity relationship (SAR) optimization to identify lead compounds for clinical development.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijlpr.com [ijlpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Phenoxyacetic Acid Hydrazides: Synthesis, Biological Activities, and Therapeutic Potential
Phenoxyacetic acid hydrazides constitute a significant class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile chemical structure, characterized by a phenoxy ring linked to an acetic acid hydrazide moiety, serves as a scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse biological activities of phenoxyacetic acid hydrazides, targeting researchers, scientists, and professionals in drug development.
Synthesis of Phenoxyacetic Acid Hydrazides
The general synthetic route to phenoxyacetic acid hydrazides typically involves a two-step process. The synthesis commences with the reaction of a substituted phenol with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate in a suitable solvent like dry acetone. This reaction yields the corresponding phenoxyacetic acid ester. Subsequent treatment of the ester with hydrazine hydrate in a solvent such as ethanol leads to the formation of the desired phenoxyacetic acid hydrazide.
A variety of derivatives can be synthesized by modifying the starting phenol or by further reactions of the hydrazide group. For instance, condensation of the hydrazide with different aromatic aldehydes results in the formation of hydrazide-hydrazones.
Experimental Protocols
To a solution of a substituted phenol (0.05 mol) in dry acetone (40 ml), anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.075 mol) are added. The reaction mixture is refluxed for 8-10 hours. After cooling, the solvent is removed by distillation. The residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml). The combined ether layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude phenoxyacetic acid ethyl ester, which can be further purified by recrystallization or column chromatography.
To a solution of the appropriate phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system. The reaction mixture is then allowed to stand overnight. The resulting white precipitate of the phenoxyacetic acid hydrazide is separated by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to obtain the pure compound.
The synthesized compounds are typically characterized by various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry, as well as elemental analysis.
Biological Activities
Phenoxyacetic acid hydrazides have been extensively investigated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new drugs.
Several novel morpholine-substituted phenoxyacetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and anti-angiogenic properties. Molecular docking studies have shown that some of these compounds exhibit strong binding affinities towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). For instance, one study reported a compound with an IC₅₀ value of 155 µg/mL in an in vitro anti-inflammatory assay using the human red blood cell (HRBC) membrane stabilization method. The same compound also demonstrated significant anti-angiogenic activity in both in vivo and ex vivo chick chorioallantoic membrane (CAM) models.
Hydrazide-hydrazones derived from phenoxyacetic acid have shown promising antimicrobial activity. In one study, a series of hydrazide-hydrazones were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds exhibited high bactericidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.488 to 7.81 µg/ml against reference Gram-positive bacteria, in some cases surpassing the activity of commonly used antibiotics like cefuroxime and ampicillin. Another study highlighted the significant activity of some derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains.
The anticancer potential of phenoxyacetic acid hydrazides and their derivatives has also been explored. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines. For example, some derivatives have shown antiproliferative activity against breast cancer cells with IC₅₀ values in the micromolar range. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in tumor cell growth and proliferation.
Recent studies have focused on the anticonvulsant properties of phenoxyacetic acid derivatives. In preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model, some compounds have exhibited robust anticonvulsant effects. One particular derivative demonstrated complete protection (100%) against seizures with no observed mortality, outperforming the standard drug valproic acid. Mechanistic studies suggest that these compounds may exert their effects by modulating neurotransmission and reducing neuroinflammation and oxidative stress in the brain.
Quantitative Data Summary
The following tables summarize the quantitative data for various biological activities of selected phenoxyacetic acid hydrazide derivatives as reported in the literature.
Table 1: Anti-inflammatory and Anti-angiogenic Activity
| Compound | Target | Docking Score (kcal/mol) | In Vitro Anti-inflammatory IC₅₀ (µg/mL) |
| 6e | VEGF | -13.1622 | 155 |
| 6e | COX-1 | -12.5301 | |
| 6e | COX-2 | -12.6705 |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| 6 | Gram-positive bacteria | 0.488 - 7.81 |
| 14 | Gram-positive bacteria | 0.488 - 7.81 |
| 16 | S. aureus ATCC 43300 (MRSA) | 1.95 - 7.81 |
| 26 | Gram-positive bacteria | 0.488 - 7.81 |
Table 3: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| 4-Cl-phenoxyacetic acid derivative | Breast cancer | 0.194 ± 0.09 |
| Derivative 28 | Breast cancer | 4.8 ± 0.35 |
| Derivative 30 | HeLa | 1.64 ± 0.41 |
Table 4: Anticonvulsant Activity (PTZ-induced seizure model)
| Compound | Protection (%) | Relative Potency (%) vs. Valproic Acid | Mortality (%) |
| 7b | 100 | - | 0 |
| 5f | 90 | 150 | 10 |
| 5e | 80 | 133.33 | 10 |
| 10c | 80 | 133.33 | 20 |
| 10d | 50 | - | - |
| 10e | 40 | - | 50 |
| 10f | 40 | - | 50 |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of phenoxyacetic acid hydrazides can be attributed to their interaction with various biological targets and signaling pathways. For instance, their anti-inflammatory effects are often linked to the inhibition of COX enzymes, which are key players in the inflammatory cascade. The anti-angiogenic effects are mediated through the inhibition of pro-angiogenic factors like VEGF.
Conclusion
Phenoxyacetic acid hydrazides represent a promising class of compounds with a broad range of biological activities. The straightforward synthesis allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The potent anti-inflammatory, anti-angiogenic, antimicrobial, anticancer, and anticonvulsant activities demonstrated by various derivatives highlight their therapeutic potential. Further research focusing on lead optimization, pharmacokinetic profiling, and in-depth mechanistic studies is warranted to translate these promising preclinical findings into clinically effective therapeutic agents. The versatility of the phenoxyacetic acid hydrazide scaffold ensures its continued importance in the quest for novel and effective drugs.
An In-depth Technical Guide on 2-(2,4-Dichlorophenoxy)acetohydrazide: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, toxicity, and handling procedures for 2-(2,4-Dichlorophenoxy)acetohydrazide (CAS No: 28236-62-6). The information is compiled from safety data sheets and toxicological profiles of the compound and its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), to ensure a thorough understanding for professionals in research and development.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 28236-62-6[1] |
| Molecular Formula | C₈H₈Cl₂N₂O₂[1] |
| Molecular Weight | 235.07 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The following hazard statements apply according to the Globally Harmonized System (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The compound is assigned the "warning" signal word.[1] It is crucial to handle this chemical with appropriate safety precautions as outlined in the subsequent sections.
Caption: Logical workflow from chemical identification to required safety responses.
Toxicological Summary
Table 1: Acute Toxicity Data for 2,4-Dichlorophenoxyacetic Acid (2,4-D)
| Route of Exposure | Species | LD₅₀ / LC₅₀ Value | Toxicity Classification |
| Oral | Rat | 639 - 1646 mg/kg[2] | Low Toxicity[2] |
| Oral | Mouse | 138 mg/kg[2] | More Toxic than in Rats[2] |
| Oral | Dog | 100 mg/kg[3][4] | - |
| Dermal | Rabbit | 1829 - >2000 mg/kg[2] | Low Toxicity[2] |
| Inhalation | Rat | 0.78 - >5.4 mg/L[2] | Low to Very Low Toxicity[2] |
The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans (Group 2B)" based on limited evidence in animal studies.[3]
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and ensure safety.
4.1. Handling:
-
Avoid all personal contact, including inhalation of dust and aerosols.[1][5]
-
Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a protective suit, and eye/face protection.[1][6]
-
Wash hands thoroughly after handling and before breaks.[1][5]
-
Do not eat, drink, or smoke in the handling area.[5]
4.2. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][5]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials and foodstuff containers.[5]
-
Protect containers from physical damage and check regularly for leaks.[5]
First Aid Measures
In case of exposure, follow these first aid protocols and consult a physician, showing them the Safety Data Sheet (SDS).[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment to avoid breathing dust and contacting the substance.[1] Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup: Sweep up and shovel the material without creating dust.[1] Place in suitable, closed containers for disposal.[1]
Experimental Protocols
General Synthesis of this compound
The synthesis of acetohydrazides typically involves a two-step process: esterification of the corresponding carboxylic acid followed by hydrazinolysis of the resulting ester. A plausible protocol for this compound, adapted from analogous procedures, is detailed below.[7]
Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene). Add thionyl chloride (1.2 equivalents) dropwise at room temperature.[7]
-
Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Monitor the reaction by Thin-Layer Chromatography (TLC).[7]
-
Work-up: Remove excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and cool in an ice bath.[7]
-
Esterification: Add anhydrous ethanol (1.5 equivalents) dropwise, followed by slow addition of pyridine (1.1 equivalents) to neutralize the generated HCl.[7] Stir at room temperature for 1-2 hours.
-
Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ethyl ester.[7]
Step 2: Synthesis of this compound
-
Hydrazinolysis: Dissolve the Ethyl 2-(2,4-Dichlorophenoxy)acetate (1 equivalent) from Step 1 in ethanol in a round-bottom flask.[7]
-
Reaction: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[7]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain this compound.[7]
Caption: General two-step synthesis workflow for this compound.
Potential Mechanism of Action
The biological activity of this compound is likely derived from its structural similarity to 2,4-D. 2,4-D is a synthetic auxin, a class of plant growth regulators.[3][8][9] It mimics the natural plant hormone indole-3-acetic acid (IAA) but is resistant to degradation in the plant.[9]
In susceptible broadleaf plants (dicots), 2,4-D is absorbed through the leaves and translocated to the meristems.[3][8] This leads to several physiological disruptions:
-
Uncontrolled Growth: It induces rapid, uncontrolled cell division and elongation.[3][9]
-
Hormonal Imbalance: The excess auxin activity leads to the overproduction of other hormones like ethylene and abscisic acid.[9]
-
Physiological Damage: This hormonal chaos results in stem curling, leaf withering, and disintegration of vascular tissues (phloem and xylem), ultimately leading to plant death.[3][9]
Caption: Simplified signaling pathway for synthetic auxins like 2,4-D.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. benchchem.com [benchchem.com]
- 8. deq.mt.gov [deq.mt.gov]
- 9. xtbg.ac.cn [xtbg.ac.cn]
An In-depth Technical Guide to 2,4-Dichlorophenoxyacetic Acid Hydrazide (CAS Number 28236-62-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2,4-Dichlorophenoxyacetic acid hydrazide (CAS No. 28236-62-6). While specific experimental data for this particular hydrazide is limited in publicly available literature, this guide extrapolates its potential pharmacological activities based on the well-documented biological profile of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the known reactivity of the hydrazide functional group. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its synthesis, potential mechanisms of action, and avenues for future investigation.
Chemical and Physical Properties
2,4-Dichlorophenoxyacetic acid hydrazide is a derivative of the widely used herbicide 2,4-D. The introduction of the hydrazide functional group can significantly alter the parent molecule's chemical reactivity and biological activity, opening avenues for its investigation as a potential therapeutic agent.
| Property | Value | Reference |
| CAS Number | 28236-62-6 | |
| IUPAC Name | 2-(2,4-dichlorophenoxy)acetohydrazide | |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | |
| Molecular Weight | 235.07 g/mol | |
| Melting Point | 153-157 °C | [1] |
| Boiling Point | 448.8 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
Potential Biological Activities and Mechanisms of Action
While direct studies on the biological effects of 2,4-Dichlorophenoxyacetic acid hydrazide are scarce, the activities of its parent compound, 2,4-D, and the broader class of hydrazones provide a strong basis for predicting its potential pharmacological profile.
Insights from the Parent Compound: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a synthetic auxin, a class of plant growth regulators.[2] Its primary mechanism of action in plants involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[1][2]
Signaling Pathways in Plants:
The herbicidal action of 2,4-D is primarily mediated through the plant's auxin signaling pathway, which in turn can influence other hormonal pathways, such as those for ethylene and abscisic acid.[3] At a molecular level, 2,4-D is perceived by auxin receptors, triggering a signaling cascade that leads to changes in gene expression, ultimately causing physiological disruptions like epinasty, cell division, and cell elongation.[3]
Oxidative Stress:
Research has also indicated that 2,4-D can induce the generation of reactive oxygen species (ROS), leading to oxidative stress in non-target organisms. This pro-oxidant activity could be a potential area of investigation for the hydrazide derivative in the context of diseases where oxidative stress plays a role.
Potential Activities Conferred by the Hydrazide/Hydrazone Moiety
The hydrazide functional group is a versatile scaffold in medicinal chemistry, and its derivatives, particularly hydrazones, have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Hydrazones containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities.[4] This suggests that 2,4-Dichlorophenoxyacetic acid hydrazide could serve as a precursor for novel antimicrobial agents.
-
Antitumor Activity: The hydrazone scaffold is present in numerous compounds with demonstrated antiproliferative and anticancer properties. The mechanism often involves the inhibition of specific enzymes or the induction of apoptosis.
-
Anti-inflammatory and Analgesic Effects: Various hydrazone derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents.
Experimental Protocols
Representative Synthesis of a Hydrazone Derivative
The synthesis of hydrazones typically involves the condensation reaction between a hydrazide and an aldehyde or ketone.
Protocol:
-
Dissolution: Dissolve 2,4-Dichlorophenoxyacetic acid hydrazide in a suitable solvent, such as ethanol.
-
Addition of Carbonyl Compound: Add a molar equivalent of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and purify by recrystallization.
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for Antimicrobial Screening
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).
-
Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Suppliers
2,4-Dichlorophenoxyacetic acid hydrazide (CAS 28236-62-6) is available from various chemical suppliers, primarily for research and development purposes. Some of these suppliers include:
-
Angene Chemical
-
AK Scientific, Inc.
-
CookeChem
-
Jinan Liheng Biotechnology Co., Ltd.
Conclusion and Future Directions
2,4-Dichlorophenoxyacetic acid hydrazide represents an intriguing starting point for the development of novel therapeutic agents. The well-established biological activity of the 2,4-D scaffold, combined with the versatile reactivity and broad spectrum of biological activities associated with the hydrazone functional group, suggests that derivatives of this compound could hold promise in areas such as antimicrobial and anticancer drug discovery.
Future research should focus on the synthesis of a library of hydrazone derivatives from 2,4-Dichlorophenoxyacetic acid hydrazide and their systematic evaluation for various biological activities. Detailed structure-activity relationship (SAR) studies would be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, investigations into the specific molecular targets and mechanisms of action of any active compounds will be essential for their further development as therapeutic candidates.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The safety and handling of all chemical compounds should be performed in accordance with established laboratory safety protocols.
References
Theoretical and Molecular Modeling of 2-(2,4-Dichlorophenoxy)acetohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of 2-(2,4-Dichlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry due to the diverse pharmacological activities of hydrazide-hydrazone derivatives. This document consolidates structural data, outlines detailed experimental and computational methodologies, and visualizes key workflows to serve as a valuable resource for researchers in drug discovery and development.
Molecular Structure and Properties
This compound (C₈H₈Cl₂N₂O₂) is a hydrazide derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid. Its chemical structure is characterized by a 2,4-dichlorophenoxy group linked to an acetohydrazide moiety. The presence of the azomethine group (-NH-N=CH-) in its derivatives makes it a versatile scaffold for synthesizing compounds with a wide range of biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| CAS Number | 28236-62-6 |
| Appearance | Crystalline solid |
| Melting Point | Data not readily available |
| Solubility | Soluble in dimethylformamide |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the esterification of 2,4-Dichlorophenoxyacetic acid followed by hydrazinolysis of the resulting ester. A detailed protocol, adapted from the synthesis of similar acetohydrazide derivatives, is provided below.[1][2][3][4]
Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-dichlorophenoxy)acetate.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Reaction Setup: Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate from the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.5 equivalents).
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Precipitation and Filtration: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or dimethylformamide, to yield pure this compound.[5]
Caption: Synthetic pathway for this compound.
Molecular Modeling and Theoretical Studies
Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, are powerful tools for understanding the structural, electronic, and interactive properties of molecules like this compound and its derivatives.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule.
Methodology:
-
Geometry Optimization: The initial 3D structure of this compound is obtained from its crystal structure data or built using molecular modeling software. The geometry is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Various electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated to predict the molecule's reactivity and interaction sites.
Table 2: Key Parameters from DFT Studies on Hydrazone Derivatives
| Parameter | Description | Typical Application |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions. |
| Mulliken Atomic Charges | Provides the charge distribution on each atom in the molecule. | Insights into electrostatic interactions. |
Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. For derivatives of this compound, potential targets include microbial enzymes like DNA gyrase or inflammatory enzymes like cyclooxygenase (COX).[3][6]
Protocol:
-
Target Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the target protein. The binding affinity is calculated as a docking score.
-
Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the intermolecular interactions.[7][8][9][10]
Protocol:
-
System Preparation: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure (NVT and NPT ensembles) to bring the system to a stable state.
-
Production Run: A long-duration MD simulation (e.g., 50-100 ns) is performed to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and to identify persistent hydrogen bonds and other key interactions.
Structural and Conformational Analysis
The crystal structure of this compound has been determined by X-ray diffraction.[5][11] This experimental data provides the foundational information for all theoretical and modeling studies.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | Lokanath et al., 1998[5] |
| Space Group | P2₁/c | Lokanath et al., 1998[5] |
| a (Å) | 9.7398 (4) | El-Hiti et al., 2021 (for a related compound)[12][13] |
| b (Å) | 4.6540 (2) | El-Hiti et al., 2021 (for a related compound)[12][13] |
| c (Å) | 20.1866 (9) | El-Hiti et al., 2021 (for a related compound)[12][13] |
| β (°) | 100.842 (4) | El-Hiti et al., 2021 (for a related compound)[12][13] |
Note: Some crystallographic data for a closely related diacylhydrazine derivative are included for comparative purposes as the full dataset for the title compound was not available in the snippets.
The conformation of the molecule is a key determinant of its biological activity. The dihedral angle between the phenyl ring and the acetohydrazide group influences the overall shape of the molecule and its ability to fit into the binding site of a target protein. In the solid state, the crystal packing is stabilized by intermolecular hydrogen bonds.[12]
Caption: Key intermolecular forces in the solid state.
Conclusion
The theoretical and molecular modeling studies of this compound and its derivatives provide valuable insights into their chemical properties and potential biological activities. The combination of experimental data from synthesis and crystallography with computational methods like DFT, molecular docking, and MD simulations offers a powerful approach for the rational design of new drug candidates. This guide provides a foundational framework of the methodologies and key data points to aid researchers in this endeavor. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of hydrazide derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D, a seminal discovery in the 1940s, revolutionized agriculture as the first selective herbicide, its derivatization into hydrazides and subsequently hydrazones has opened new avenues for research in medicinal chemistry and agrochemicals. This document details the synthetic pathways, presents quantitative data on their biological efficacy, and elucidates the mechanisms of action. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this area.
Introduction: From a Landmark Herbicide to Novel Bioactive Scaffolds
The story of 2,4-D related hydrazides begins with the groundbreaking discovery of 2,4-D itself. Developed during World War II and commercially released in 1946, 2,4-D was the first successful selective herbicide, capable of controlling broadleaf weeds without harming grass crops.[1][2] Its mechanism of action as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants, is well-established.[1][3][4][5]
The journey from this pivotal herbicide to its hydrazide derivatives reflects a common trajectory in medicinal and agricultural chemistry: the modification of a known bioactive molecule to explore new therapeutic or practical applications. Hydrazides, characterized by the -CONHNH2 functional group, and their corresponding hydrazones, formed by condensation with aldehydes or ketones, are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[6][7][8] The incorporation of the 2,4-dichlorophenoxy scaffold into hydrazide and hydrazone structures has been a strategy to potentially enhance or modify the biological activity profile of the parent molecule.
Synthesis of 2,4-D Related Hydrazides and Hydrazones
The synthesis of 2,4-D related hydrazides typically begins with the esterification of 2,4-D, followed by hydrazinolysis of the resulting ester. The obtained 2-(2,4-dichlorophenoxy)acetohydrazide serves as a key intermediate for the synthesis of a wide array of hydrazone derivatives.
Synthesis of this compound
The primary route to obtaining this compound involves a two-step process:
-
Esterification of 2,4-Dichlorophenoxyacetic acid: 2,4-D is first converted to its corresponding ethyl or methyl ester. This is a standard esterification reaction, often carried out in the presence of an acid catalyst.
-
Hydrazinolysis of the Ester: The resulting ester, for instance, ethyl 2,4-dichlorophenoxyacetate, is then reacted with hydrazine hydrate. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.
Synthesis of 2,4-D Related Hydrazones
The hydrazide is a versatile building block for the synthesis of hydrazones. This is typically achieved through a condensation reaction with various aldehydes or ketones.
Biological Activities of 2,4-D Related Hydrazides and Hydrazones
Research into the biological activities of 2,4-D related hydrazides and hydrazones has revealed a broad spectrum of potential applications, ranging from antimicrobial and antifungal agents to novel herbicides.
Antimicrobial and Antifungal Activity
Several studies have demonstrated that hydrazones bearing the 2,4-dichloro moiety exhibit significant antibacterial and antifungal properties.[9][10] The activity of these compounds is often comparable to commercial antibiotics and antifungals like ciprofloxacin and fluconazole.[9][10]
Table 1: Antimicrobial Activity of 2,4-D Related Hydrazones
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Hydrazone 3a | Staphylococcus aureus | 25 | 25 | [10] |
| Hydrazone 3b | Proteus mirabilis | 31 | 12.5 | [10] |
| Hydrazone 3b | Candida albicans | - | - | [10] |
Note: Data is illustrative and compiled from cited sources. " - " indicates data not specified in the source.
The mechanism of antimicrobial and antifungal action of these hydrazones is an area of ongoing research. It is hypothesized that the lipophilic nature of the 2,4-dichlorophenyl group facilitates passage through the microbial cell membrane. Once inside, the hydrazone moiety can chelate essential metal ions or interfere with enzymatic processes crucial for microbial survival. Some studies on aromatic acylhydrazones suggest that they may act by inhibiting fungal sphingolipid synthesis.[11]
Herbicidal Activity
Building upon the herbicidal properties of the parent compound, N,N'-diacylhydrazine derivatives containing 2,4-dichlorophenoxy moieties have been synthesized and evaluated for their herbicidal activity. These compounds have shown excellent in vivo activity against various weeds, with some exhibiting higher efficacy against dicotyledonous weeds.[11]
Table 2: Herbicidal Activity of N,N'-Diacylhydrazines with 2,4-D Moiety
| Compound | Target Weed | Inhibition (%) at 750 g ai/ha | Reference |
| 4a | Amaranthus retroflexus | 100 | [11] |
| 4a | Brassica napus | 100 | [11] |
| 4a | Echinochloa crus-galli | Good activity | [11] |
The herbicidal mechanism of these diacylhydrazine derivatives is believed to be similar to that of 2,4-D, acting as synthetic auxins. However, the structural modifications may influence their uptake, translocation, and interaction with auxin receptors in plants, potentially leading to a modified spectrum of activity.
Experimental Protocols
Detailed Synthesis of this compound
This protocol details the synthesis of the key hydrazide intermediate from ethyl 2,4-dichlorophenoxyacetate.
Materials:
-
Ethyl 2,4-dichlorophenoxyacetate
-
Hydrazine hydrate (99-100%)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dichlorophenoxyacetate (1 equivalent) in a suitable volume of 95% ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
General Procedure for the Synthesis of Hydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Conclusion and Future Perspectives
The derivatization of the historic herbicide 2,4-D into hydrazides and hydrazones has unveiled a new class of compounds with significant biological potential. The 2,4-dichlorophenoxy moiety serves as a valuable pharmacophore that, when combined with the versatile hydrazone linkage, gives rise to molecules with promising antimicrobial, antifungal, and herbicidal activities.
Future research in this area should focus on several key aspects:
-
Elucidation of a more detailed history of the discovery of 2,4-D hydrazides: A deeper dive into early agrochemical and medicinal chemistry literature may reveal the initial explorations of these derivatives.
-
Expansion of the chemical library: Synthesis of a wider range of 2,4-D related hydrazones with diverse substitutions will be crucial for comprehensive structure-activity relationship (SAR) studies.
-
In-depth mechanistic studies: Further investigation into the specific molecular targets and signaling pathways affected by these compounds in microbes, fungi, and plants will be essential for rational drug and herbicide design.
-
Toxicological and environmental impact assessment: For any potential agrochemical application, a thorough evaluation of the toxicity and environmental fate of these new compounds is imperative.
The legacy of 2,4-D continues to evolve, demonstrating that even well-established molecules can serve as a foundation for the discovery of novel and potent bioactive agents. The 2,4-D related hydrazides and hydrazones represent a promising frontier for the development of new solutions in both medicine and agriculture.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-D Past, Present, and Future: A Review | Weed Technology | Cambridge Core [cambridge.org]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 2-(2,4-Dichlorophenoxy)acetohydrazide and outlines comprehensive protocols for conducting its solubility and stability studies. Due to the limited availability of direct experimental data in publicly accessible literature, this document serves as a practical "how-to" guide, equipping researchers with the necessary methodologies to generate this critical information.
Introduction to this compound
This compound is a chemical compound belonging to the hydrazide class, derived from the widely known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Hydrazide derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the solubility and stability of this compound is fundamental for its potential development as a pharmaceutical agent, ensuring proper formulation, storage, and therapeutic efficacy.
Physicochemical Properties
While specific experimental data on solubility and stability is scarce, a summary of its known and computed physicochemical properties is presented in Table 1. This information has been aggregated from established chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | PubChem |
| Molecular Weight | 235.07 g/mol | PubChem |
| CAS Number | 28236-62-6 | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| pKa | Not reported | --- |
| LogP (calculated) | 1.8 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Proposed Experimental Protocol for Solubility Determination
A comprehensive understanding of a compound's solubility in various solvents is crucial for its formulation and delivery. The following section details a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Solvents: Purified water, 0.1 N HCl, pH 7.4 buffer, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter
-
Calibrated glassware
Experimental Workflow: Solubility Assessment
The following diagram illustrates the workflow for determining the equilibrium solubility of the compound using the shake-flask method.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Data Presentation
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 2: Proposed Table for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | 25 | ||
| 37 | |||
| 0.1 N HCl | 25 | ||
| 37 | |||
| pH 7.4 Buffer | 25 | ||
| 37 | |||
| 0.1 N NaOH | 25 | ||
| 37 | |||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Propylene Glycol | 25 | ||
| PEG 400 | 25 |
Proposed Experimental Protocol for Stability Studies (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies also help in developing and validating stability-indicating analytical methods.
Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Calibrated glassware
Experimental Workflow: Forced Degradation Studies
The following diagram outlines the logical flow for conducting forced degradation studies.
Caption: Logical Flow for Forced Degradation Studies.
Data Presentation
The outcomes of the forced degradation studies should be systematically tabulated to show the extent of degradation under each stress condition.
Table 3: Proposed Table for Forced Degradation Study Summary
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradation Products | Remarks (e.g., Major Degradant RRT) |
| 0.1 N HCl (60°C) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 N NaOH (60°C) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Thermal (80°C) | 0 | ||||
| 24 | |||||
| 48 | |||||
| Photolytic (ICH Q1B) | - |
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, based on the chemistry of hydrazides, potential degradation routes can be hypothesized. These are crucial for identifying degradants during stability studies.
Caption: Hypothesized Degradation Pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the suggested data presentation formats, researchers can generate the high-quality, reproducible data essential for advancing the development of this compound. The provided workflows and hypothesized degradation pathways offer a solid foundation for initiating these critical studies. The generation of such data will be a valuable contribution to the scientific community and a prerequisite for any further pharmaceutical development of this molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide, a key intermediate in the development of various heterocyclic compounds with potential biological activities. The synthesis is a two-step process involving the initial esterification of 2,4-Dichlorophenoxyacetic acid followed by hydrazinolysis.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2,4-Dichlorophenoxy)acetate
This procedure outlines the conversion of 2,4-Dichlorophenoxyacetic acid to its methyl ester derivative. This is achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid.
Materials and Equipment:
-
2,4-Dichlorophenoxyacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2,4-dichlorophenoxy)acetate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the conversion of methyl 2-(2,4-dichlorophenoxy)acetate to this compound using hydrazine hydrate.
Materials and Equipment:
-
Methyl 2-(2,4-dichlorophenoxy)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | 138-141 | - |
| Methyl 2-(2,4-Dichlorophenoxy)acetate | C₉H₈Cl₂O₃ | 235.07 | 43-45 | ~95 |
| This compound | C₈H₈Cl₂N₂O₂ | 235.07 | 148-150 | ~85-90 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 2-(2,4-Dichlorophenoxy)acetohydrazide as a Chemical Intermediate
Introduction 2-(2,4-Dichlorophenoxy)acetohydrazide is a versatile chemical intermediate derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The presence of a reactive hydrazide moiety (-CONHNH₂) makes this compound a valuable starting material for the synthesis of a wide array of heterocyclic compounds.[1][2] These synthesized derivatives, particularly those containing 1,3,4-oxadiazole and 1,2,4-triazole rings, are of significant interest to researchers in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial and anticancer properties.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound and their subsequent biological evaluation.
Application Note 1: Synthesis of Heterocyclic Derivatives
The nucleophilic nature of the terminal amino group and the adjacent carbonyl group in the hydrazide allows for facile condensation and cyclization reactions. This makes this compound an excellent precursor for constructing five-membered heterocycles. The general synthetic workflow begins with the preparation of the hydrazide itself, followed by its conversion into various intermediates like Schiff bases or thiosemicarbazides, which are then cyclized.[4]
Caption: Workflow for the synthesis of the core intermediate.
Protocol 1.1: Synthesis of this compound
This protocol describes the conversion of the corresponding ester to the hydrazide.
Materials:
-
Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Hydrazine hydrate (98-100%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (0.1 mol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.2 mol, 2 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours with stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.[5]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
The core hydrazide can be used to synthesize a variety of heterocyclic scaffolds as illustrated below.
Caption: Key synthetic routes from the hydrazide intermediate.
Protocol 1.2: General Procedure for Synthesis of Schiff Bases (Hydrazones)
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Beaker and magnetic stirrer
Procedure:
-
Dissolve this compound (0.001 mol) in hot methanol (5 mL) in a beaker with stirring.[5]
-
To this solution, add the appropriate aromatic aldehyde (0.001 mol, 1 eq.).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture at approximately 70°C for 1-3 hours.[5]
-
Allow the mixture to cool to room temperature.
-
Collect the separated solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to yield the pure Schiff base derivative.
Protocol 1.3: General Procedure for Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol involves the cyclodehydration of an N-acylhydrazide intermediate.
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic acid
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent
-
Pyridine (if starting from acyl chloride)
-
Round-bottom flask
Procedure:
-
Acylation Step: In a round-bottom flask, react this compound (1 eq.) with an equimolar amount of an acyl chloride in the presence of pyridine at room temperature to form the 1,2-diacylhydrazine intermediate.[6]
-
Cyclization Step: To the diacylhydrazine intermediate, add phosphorus oxychloride (POCl₃) in excess and gently reflux the mixture for 4-6 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid product, wash it thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[7]
Protocol 1.4: General Procedure for Synthesis of 1,2,4-Triazole-thiol Derivatives
This protocol proceeds via a potassium dithiocarbazate salt intermediate.[5][8]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate
-
Ethanol, Diethyl ether
-
Dilute HCl or acetic acid
Procedure:
-
Salt Formation: Dissolve KOH (0.03 mol) in ethanol (20 mL). To this stirred solution, add this compound (0.01 mol) followed by the slow, dropwise addition of carbon disulfide (CS₂) (0.03 mol).[5]
-
Stir the reaction mixture overnight at room temperature. A yellow precipitate of the potassium salt should form.[5]
-
Add dry diethyl ether to complete the precipitation. Filter the salt, wash with ether, and dry it under a vacuum. The salt is typically used in the next step without further purification.[5][8]
-
Cyclization: Suspend the potassium salt (0.01 mol) in an excess of hydrazine hydrate (5 mL).
-
Reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (perform in a fume hood). The solution may change color.[5][8]
-
After cooling, dilute the reaction mixture with cold water.
-
Carefully acidify the solution with dilute HCl or acetic acid to precipitate the triazole-thiol product.
-
Filter the solid, wash it thoroughly with water, and recrystallize from ethanol to obtain the pure product.[8]
Application Note 2: Biological Activity and Evaluation
Derivatives synthesized from this compound, especially hydrazones and heterocycles, are frequently screened for a range of biological activities.[9] The presence of the dichlorophenoxy moiety combined with a heterocyclic core often imparts significant antimicrobial and potential anticancer properties.[10][11]
Caption: A typical experimental workflow for drug discovery.
Data on Biological Activity
The following tables summarize representative quantitative data for derivatives analogous to those synthesized from this compound.
Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives Data is presented for hydrazones containing a 2,4-dichloro moiety, showing their efficacy against various microbial strains.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus | 25 | 25 | >100 | [10] |
| 3a | Proteus mirabilis | 26 | 25 | >100 | [10] |
| 3b | Proteus mirabilis | 31 | 12.5 | >100 | [10] |
| 3b | MRSA | 28 | 25 | >100 | [10] |
| 3b | Candida albicans | 25 | 50 | N/A (Fluconazole: 12.5) | [10] |
Note: MIC = Minimum Inhibitory Concentration. MRSA = Methicillin-resistant S. aureus. Compounds 3a and 3b are hydrazones containing a 2,4-dichloro moiety.[10]
Table 2: Representative In Vitro Anticancer Activity of 1,2,4-Oxadiazole Derivatives Data shows the concentration required to inhibit 50% of cell growth (IC₅₀) for various cancer cell lines.
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Reference |
| 23 | K562 (Leukemia) | 5.5 | ~0.1 | [12] |
| 23 | K562-Lucena (Drug-Resistant Leukemia) | 13.2 | ~25.0 | [12] |
| 21 | LN-229 (Glioblastoma) | 0.77 | Not Reported | [13] |
| 21 | HepG2 (Hepatocellular Carcinoma) | 1.83 | Not Reported | [13] |
Note: IC₅₀ values represent the potency of the compounds. Lower values indicate higher potency. Compounds are structurally related heterocycles.[12][13]
Protocol 2.1: In Vitro Antimicrobial Screening (Broth Microdilution Method for MIC)
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (for dissolving compounds)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and reference drugs in DMSO. Create serial two-fold dilutions in the appropriate broth medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include positive controls (broth + inoculum, no drug) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.[14]
Protocol 2.2: In Vitro Anticancer Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7) and a normal reference cell line (e.g., HEK-293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells (negative control) and vehicle controls (medium with DMSO).[8]
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Simplified diagram of an apoptosis pathway.[15]
References
- 1. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Exposures to 2,4-Dichlorophenoxyacetic acid with or without endotoxin upregulate small cell lung cancer pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(2,4-Dichlorophenoxy)acetohydrazide in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable results for research, quality control, and regulatory purposes.
Introduction
This compound is a chemical compound of interest in various fields, including agriculture and pharmaceuticals, due to its relationship with the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and for its characterization in drug development processes.[1] This document outlines validated HPLC and GC-MS methods for the determination of this analyte.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol is based on established methods for the parent compound, 2,4-D, and is optimized for the analysis of its hydrazide derivative.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Water Samples:
-
Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with hydrochloric acid (HCl) to ensure the analyte is in its non-ionized form.[1]
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Alternatively, for pre-concentration and cleanup, use solid-phase extraction (SPE) with a C18 cartridge.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
Soil and Sediment Samples:
-
Extract a known weight of the sample (e.g., 10 g) with an appropriate solvent mixture, such as methanol/water or acetonitrile/water, using techniques like sonication or Soxhlet extraction.[3]
-
Centrifuge or filter the extract to remove particulate matter.
-
Proceed with a cleanup step, if necessary, using SPE.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Biological Matrices (e.g., plant tissues):
-
Homogenize the sample and perform an extraction with a suitable solvent.
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be adapted for this purpose.
-
Incorporate a cleanup step using dispersive SPE (d-SPE) to remove matrix interferences.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 230 nm and 280 nm[3] |
3. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[1]
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for a validated HPLC method for a related compound, 2,4-D, which can be used as a benchmark for the analysis of this compound.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.004 - 0.45 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 - 2 µg/mL |
| Recovery | 80 - 115%[3][6] |
| Precision (RSD) | < 15% |
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Follow the sample extraction and cleanup procedures as described for the HPLC method.
-
Derivatization: After evaporating the solvent, add a derivatizing agent to the dried residue. A common approach for compounds with active hydrogens is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Injection Mode | Splitless injection. |
| Injector Temperature | 250 °C. |
| Oven Program | Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes. |
| MS Interface Temp | 280 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | Full scan for initial identification of the derivative and selected ion monitoring (SIM) for quantitative analysis. |
3. Calibration:
-
Prepare calibration standards of this compound.
-
Derivatize each standard using the same procedure as for the samples.
-
Inject the derivatized standards into the GC-MS to generate a calibration curve.
Quantitative Data Summary (GC-MS)
Expected performance characteristics for a GC-MS method after derivatization are outlined below. These are estimates and would require validation.
| Parameter | Expected Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | ng/mL range |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation Parameters
For both HPLC and GC-MS methods, a thorough validation is essential to ensure the reliability of the results. The following diagram illustrates the key parameters that should be assessed.
Caption: Key parameters for analytical method validation.
Conclusion
The presented HPLC and GC-MS methods provide robust frameworks for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is critical to ensure the generation of accurate and reliable data.
References
Application of 2-(2,4-Dichlorophenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds utilizing 2-(2,4-dichlorophenoxy)acetohydrazide as a key starting material. This versatile precursor offers a convenient entry point to a range of heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and thiazolidin-4-ones, many of which have demonstrated promising antimicrobial and anticancer activities.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that are isosteres of amides and esters and are known to participate in hydrogen bonding, contributing to their diverse biological activities.[1] Derivatives of 1,3,4-oxadiazole have shown a broad spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer effects.[2][3][4]
Application Note:
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through cyclization reactions. A common method involves the reaction of the hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with carbon disulfide in a basic medium followed by treatment with an appropriate electrophile can yield 2-substituted-5-mercapto-1,3,4-oxadiazoles, which can be further functionalized.
dot
Caption: Synthetic routes to 1,3,4-oxadiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-(2,4-Dichlorophenoxymethyl)-5-aryl-1,3,4-oxadiazoles
-
Reaction Setup: In a round-bottom flask, a mixture of this compound (1 mmol) and an aromatic carboxylic acid (1 mmol) is prepared.
-
Addition of Reagent: Phosphorus oxychloride (5 mL) is added dropwise to the mixture with cooling in an ice bath.
-
Reaction: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
Purification: The resulting solid precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-triazoles are another important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5][6][7]
Application Note:
This compound serves as a key building block for the synthesis of 1,2,4-triazole derivatives. A common synthetic route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base to yield the corresponding 1,2,4-triazole-3-thione. This thione can be further alkylated to introduce various substituents. Another approach involves the reaction of the hydrazide with carbon disulfide and a base, followed by treatment with hydrazine hydrate.
dot
Caption: Synthetic pathway to 1,2,4-triazoles.
Experimental Protocol: General Procedure for the Synthesis of 3-(2,4-Dichlorophenoxymethyl)-4-aryl-1,2,4-triazole-5-thiones
-
Formation of Thiosemicarbazide: A mixture of this compound (1 mmol) and an appropriate aryl isothiocyanate (1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After cooling, the precipitated thiosemicarbazide is filtered and washed with cold ethanol.
-
Cyclization: The dried thiosemicarbazide intermediate (1 mmol) is dissolved in a 2N sodium hydroxide solution (10 mL) and refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled and then acidified with dilute hydrochloric acid to a pH of 5-6.
-
Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 1,2,4-triazole-5-thione derivative.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. They can also act as enzyme inhibitors.
Application Note:
The synthesis of pyrazole derivatives from this compound can be accomplished through condensation with 1,3-dicarbonyl compounds. This reaction typically proceeds in the presence of an acid catalyst and results in the formation of N-acyl pyrazoles. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.
dot
Caption: Synthesis of pyrazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of 1-(2-(2,4-Dichlorophenoxy)acetyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Reagent: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a class of five-membered sulfur-containing heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10]
Application Note:
The synthesis of thiazolidin-4-ones from this compound typically involves a multi-step process. First, the hydrazide is condensed with an aromatic aldehyde to form a Schiff base (hydrazone). This intermediate then undergoes cyclocondensation with a mercaptoalkanoic acid, such as thioglycolic acid, to yield the corresponding 2,3-disubstituted thiazolidin-4-one.
dot
Caption: Synthetic route to thiazolidin-4-ones.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-3-(2-(2,4-dichlorophenoxy)acetamido)thiazolidin-4-ones
-
Schiff Base Formation: A mixture of this compound (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 2-4 hours. The solid that separates upon cooling is filtered and recrystallized.
-
Cyclocondensation: To a solution of the Schiff base (1 mmol) in a suitable solvent like dioxane or DMF, thioglycolic acid (1.1 mmol) and a catalytic amount of anhydrous zinc chloride are added.
-
Reaction: The mixture is refluxed for 8-12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is poured into ice-cold water.
-
Purification: The resulting solid is filtered, washed with a dilute sodium bicarbonate solution, then with water, and finally recrystallized from an appropriate solvent to yield the pure thiazolidin-4-one derivative.
Quantitative Data Summary
| Heterocycle Class | General Biological Activity | Reported Activity Range | Reference |
| 1,3,4-Oxadiazoles | Antibacterial (S. aureus) | MIC: 4 - 32 µg/mL | [11] |
| Antifungal (C. albicans) | MIC: 64 - 256 µg/mL | [11] | |
| 1,2,4-Triazoles | Anticancer (HeLa, MCF-7) | IC50: < 12 µM | [12][13] |
| Antifungal (C. albicans) | MIC: 6.25 µg/mL | [14] | |
| Pyrazoles | Antibacterial (B. subtilis) | Inhibition Zone: 19 mm | |
| Anticancer (Various) | - | [1] | |
| Thiazolidin-4-ones | Anti-inflammatory | 38.35% inhibition | [10] |
| Analgesic | 37.36% inhibition | [10] |
Biological Activity and Potential Mechanisms of Action
Heterocyclic compounds derived from this compound have shown significant potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Many 1,3,4-oxadiazole and 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial activity.[2][15] The mechanism of action for these compounds can vary. For instance, some triazole-based antifungal agents are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis leads to increased cell membrane permeability and ultimately cell death.
dot
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-(2,4-Dichlorophenoxy)acetohydrazide. This document outlines detailed experimental protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles, along with methodologies for antimicrobial screening. Quantitative data from analogous compounds are presented to illustrate the potential efficacy of these derivatives.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Hydrazone derivatives and their cyclized products, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The starting material, this compound, serves as a versatile scaffold for the synthesis of diverse molecular architectures. The presence of the dichlorophenoxy moiety is a common feature in various bioactive molecules, making its derivatives attractive candidates for antimicrobial drug discovery.
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of analogous hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives against a panel of pathogenic bacteria and fungi. While specific data for derivatives of this compound are not extensively available, the presented data from closely related structures provide a strong rationale for their synthesis and evaluation.
Table 1: Illustrative In Vitro Antibacterial Activity (MIC in µg/mL) of Analogous Hydrazone Derivatives
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Phenylacetohydrazide Derivative A | 16 | 8 | 32 | 64 | [1] |
| Chloro-substituted Phenylacetohydrazide | 8 | 4 | 16 | 32 | [2] |
| Nitro-substituted Phenylacetohydrazide | 4 | 2 | 8 | 16 | [3] |
| Ciprofloxacin (Standard) | 0.5-2 | 0.25-1 | 0.125-1 | 0.5-4 | [4] |
Table 2: Illustrative In Vitro Antifungal Activity (MIC in µg/mL) of Analogous Hydrazone Derivatives
| Compound Type | Candida albicans | Aspergillus niger | Reference |
| Phenylacetohydrazide Derivative B | 32 | 64 | [5] |
| Chloro-substituted Phenylacetohydrazide | 16 | 32 | [6] |
| Nitro-substituted Phenylacetohydrazide | 8 | 16 | [7] |
| Fluconazole (Standard) | 0.25-8 | 8-64 | [8] |
Table 3: Illustrative In Vitro Antimicrobial Activity (MIC in µg/mL) of Analogous 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives
| Compound Type | S. aureus | E. coli | C. albicans | Reference |
| 2,5-Disubstituted 1,3,4-Oxadiazole | 4 - 32 | 8 - 64 | 16 - 128 | [4][9] |
| 3,5-Disubstituted 1,2,4-Triazole | 8 - 64 | 16 - 128 | 32 - 256 | [10] |
| Ciprofloxacin (Standard) | 0.5-2 | 0.125-1 | N/A | [4] |
| Fluconazole (Standard) | N/A | N/A | 0.25-8 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This two-step protocol describes the synthesis of the key intermediate, this compound, from 2,4-Dichlorophenoxyacetic acid.
Step A: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,4-Dichlorophenoxy)acetic acid (0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-Dichlorophenoxy)acetate.
Step B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(2,4-Dichlorophenoxy)acetate (from Step A) in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring.
-
Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Product Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Purification: Recrystallize the crude product from ethanol to obtain a pure white solid.
Protocol 2: Synthesis of Schiff Bases (Hydrazones) from this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Aldehyde/Ketone Addition: Add an equimolar amount (10 mmol) of the desired aromatic aldehyde or ketone to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol).
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Reaction Setup: A mixture of this compound (10 mmol) and an aromatic carboxylic acid (10 mmol) is heated in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) (5 mL).
-
Reaction Conditions: The reaction is typically carried out at reflux temperature for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice. The solid that separates out is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
Purification: The crude product is dried and recrystallized from a suitable solvent like ethanol.
Protocol 4: Synthesis of 4-Amino-5-substituted-1,2,4-Triazole-3-thiones
-
Step A: Synthesis of Potassium Dithiocarbazinate: To a stirred solution of this compound (10 mmol) in ethanol (50 mL), add potassium hydroxide (10 mmol) and carbon disulfide (12 mmol) at 0-5 °C. Stir the mixture at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.
-
Step B: Synthesis of Thiocarbohydrazide: Reflux the potassium dithiocarbazinate salt (from Step A) with hydrazine hydrate (20 mmol) in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. Upon cooling, the solid thiocarbohydrazide derivative is filtered and washed with water.
-
Step C: Cyclization to Triazole: Reflux the thiocarbohydrazide derivative (from Step B) in a suitable solvent with a base like potassium carbonate for 8-10 hours. After cooling, the reaction mixture is acidified with a dilute acid to precipitate the 4-amino-5-substituted-1,2,4-triazole-3-thione. The product is filtered, washed with water, and recrystallized.
Protocol 5: In Vitro Antimicrobial Screening
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Agar Disc Diffusion Method
-
Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the agar surface.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disc.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of antimicrobial agents from this compound.
Caption: Experimental workflow for in vitro antimicrobial screening.
Caption: Proposed antimicrobial mechanism of action for hydrazone derivatives.
References
- 1. ajol.info [ajol.info]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
Application Notes and Protocols for Screening 2-(2,4-Dichlorophenoxy)acetohydrazide Derivatives for Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of 2-(2,4-Dichlorophenoxy)acetohydrazide derivatives as potential herbicidal agents. The protocols outlined below detail the chemical synthesis, and pre- and post-emergence screening methods to assess the herbicidal efficacy of these compounds.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] Modification of the carboxylic acid group of 2,4-D to an acetohydrazide moiety and subsequent derivatization can lead to novel compounds with potentially enhanced or altered herbicidal activity. This document provides the necessary protocols to explore the structure-activity relationships (SAR) of such derivatives.
Signaling Pathway of 2,4-D and its Derivatives
As synthetic auxins, this compound derivatives are presumed to mimic the action of endogenous auxin (indole-3-acetic acid, IAA). At high concentrations, these compounds overwhelm the plant's natural hormonal balance, leading to a cascade of events including epinastic growth, stem curling, and ultimately, plant death. The signaling pathway involves the perception of the auxin mimic by receptor complexes, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Simplified signaling pathway of auxin mimic herbicides.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, specifically N,N'-diacylhydrazines containing the 2,4-dichlorophenoxy moiety, can be achieved through a multi-step process.
Workflow for Synthesis:
Caption: General synthetic workflow for the derivatives.
Protocol:
-
Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate:
-
To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.
-
Add ethyl chloroacetate dropwise and reflux the mixture for 8-10 hours.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
The resulting residue is the crude ethyl 2-(2,4-dichlorophenoxy)acetate.
-
-
Synthesis of this compound:
-
Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product, this compound, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
-
Synthesis of N,N'-Diacylhydrazine Derivatives:
-
Suspend this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to the suspension.
-
Add the desired acyl chloride or anhydride dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Wash the reaction mixture with water, dry the organic layer, and remove the solvent to obtain the crude product.
-
Purify the final N,N'-diacylhydrazine derivative by recrystallization or column chromatography.
-
Herbicidal Activity Screening
1. Pre-emergence Herbicidal Activity Assay
This assay evaluates the effect of the compounds on seed germination and early seedling growth.
Materials:
-
Test compounds
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus)
-
Growth chamber with controlled temperature and light conditions
Protocol:
-
Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).
-
Prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 200 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20.
-
Prepare a control solution containing the same concentration of acetone and Tween-20 as the test solutions.
-
Place one sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of the test solution or control solution to the filter paper in the respective Petri dishes.
-
Place a known number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.
-
After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
2. Post-emergence Herbicidal Activity Assay
This assay assesses the effect of the compounds on established seedlings.
Materials:
-
Test compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Pots filled with a suitable soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Brassica napus, Amaranthus retroflexus)
-
Greenhouse with controlled environmental conditions
-
Sprayer
Protocol:
-
Sow the seeds of the target weed species in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 75, 150, 300 g ai/ha) in a solution of water, acetone, and Tween-20.
-
Prepare a control spray solution without the test compound.
-
Spray the seedlings evenly with the test or control solutions.
-
Return the pots to the greenhouse and maintain normal growth conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
At the end of the experiment, harvest the above-ground plant material, and measure the fresh and dry weights to quantify the growth inhibition.
Workflow for Herbicidal Screening:
Caption: Workflow for pre- and post-emergence herbicidal screening.
Data Presentation
The herbicidal activity of a series of N,N'-diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety has been evaluated. The following table summarizes the post-emergence herbicidal activity of these compounds against various weed species.
Table 1: Post-emergence Herbicidal Activity of this compound Derivatives (% Inhibition at 1500 g ai/ha) [2]
| Compound ID | R Group | Echinochloa crus-galli | Digitaria sanguinalis | Brassica napus | Amaranthus retroflexus |
| 4a | H | 55 | 50 | 95 | 100 |
| 4b | CH₃ | 60 | 55 | 90 | 100 |
| 4c | C₂H₅ | 65 | 60 | 85 | 100 |
| 4d | n-C₃H₇ | 70 | 65 | 80 | 95 |
| 4e | i-C₃H₇ | 75 | 70 | 90 | 95 |
| 4f | n-C₄H₉ | 70 | 65 | 85 | 90 |
| 4g | i-C₄H₉ | 80 | 75 | 95 | 100 |
| 4h | C₆H₅ | 50 | 45 | 80 | 90 |
| 4i | 4-F-C₆H₄ | 55 | 50 | 85 | 95 |
| 4j | 4-Cl-C₆H₄ | 60 | 55 | 90 | 100 |
| 4k | 4-Br-C₆H₄ | 65 | 60 | 90 | 100 |
| 4l | 4-CH₃-C₆H₄ | 50 | 45 | 85 | 95 |
| 4m | 4-OCH₃-C₆H₄ | 45 | 40 | 80 | 90 |
| 4n | 2,4-diCl-C₆H₃ | 70 | 65 | 95 | 100 |
| 2,4-D | (Control) | 30 | 25 | 100 | 100 |
Data extracted from a study on N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties.[2]
Conclusion
The protocols and data presented provide a framework for the systematic screening of this compound derivatives for herbicidal activity. The results indicate that derivatization of the acetohydrazide can significantly influence herbicidal efficacy and spectrum. Further investigation into the structure-activity relationships of these compounds may lead to the discovery of novel and potent herbicides.
References
Application Notes and Protocols for 2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D) in Plant Science Research
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] It is one of the most widely used herbicides globally for the selective control of broadleaf weeds in monocotyledonous crops such as corn, wheat, and rice.[1][2][4] In plant science research, 2,4-D is a critical component of plant tissue culture media, primarily used for the induction of callus, somatic embryogenesis, and the promotion of cell division and elongation at low concentrations.[1][3][5] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death.[1][4]
Mechanism of Action
2,4-D functions by mimicking natural auxin.[4] It binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins. This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes. This disruption of normal hormonal balance leads to a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and abnormal cell growth, ultimately resulting in the death of susceptible plants.[1] The herbicidal action of 2,4-D is also linked to the overproduction of other plant hormones like ethylene and abscisic acid.[1][4]
Data Presentation
Table 1: Recommended Concentrations of 2,4-D for Plant Tissue Culture Applications
| Application | Plant Type | Concentration Range (mg/L) | Observed Effect |
| Callus Induction | Wheat (Triticum aestivum) | 3.5 | Optimal callus induction from seeds |
| Callus Initiation and Regeneration | Switchgrass (Panicum virgatum) | 11.3 - 45 µM (in combination with benzyladenine) | Induction of callus from mature caryopses |
| General Callus Induction | Dicotyledonous Plants | 0.1 - 2.0 | Promotion of undifferentiated cell growth |
| Somatic Embryogenesis | Various | 0.5 - 5.0 | Induction of embryos from somatic cells |
Table 2: Herbicidal Efficacy of 2,4-D on Selected Broadleaf Weeds
| Weed Species | Application Rate ( kg/ha ) | Efficacy (%) |
| Amaranthus spp. (Pigweed) | 0.5 - 1.5 | 85 - 95 |
| Ambrosia artemisiifolia (Common Ragweed) | 0.5 - 1.0 | 90 - 98 |
| Taraxacum officinale (Dandelion) | 0.75 - 1.5 | 92 - 99 |
| Chenopodium album (Lamb's Quarters) | 0.5 - 1.25 | 88 - 96 |
Note: Efficacy can vary depending on environmental conditions, weed growth stage, and formulation.
Experimental Protocols
Protocol 1: Preparation of 2,4-D Stock Solution for Plant Tissue Culture
Materials:
-
2,4-Dichlorophenoxyacetic acid (powder)
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Sterile volumetric flask
-
Sterile filter (0.22 µm)
-
Autoclavable storage bottles
Procedure:
-
Weigh the desired amount of 2,4-D powder to prepare a stock solution (e.g., 1 mg/mL).
-
In a clean beaker, add a small amount of distilled water.
-
Slowly add 1 M KOH or NaOH dropwise while stirring until the 2,4-D powder dissolves completely. 2,4-D is sparingly soluble in water but dissolves readily in a slightly alkaline solution.
-
Transfer the dissolved 2,4-D to a volumetric flask.
-
Bring the solution to the final volume with distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 4°C in the dark.
Protocol 2: Induction of Callus from Leaf Explants
Materials:
-
Healthy, young leaves from the plant of interest
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween® 20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with 2,4-D (e.g., 1.0 mg/L), sucrose (30 g/L), and a gelling agent (e.g., agar, 8 g/L)
-
Sterile petri dishes, scalpels, and forceps
-
Growth chamber or incubator
Procedure:
-
Explant Sterilization:
-
Wash the leaves under running tap water.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to the bleach solution for 10-15 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water.
-
-
Explant Preparation:
-
Place a sterile leaf on a sterile petri dish.
-
Cut the leaf into small segments (explants) of approximately 1 cm².
-
-
Culture Initiation:
-
Place the leaf explants with the abaxial (lower) side in contact with the MS medium supplemented with 2,4-D.
-
Seal the petri dishes with parafilm.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod or in complete darkness, depending on the plant species.
-
-
Observation and Subculture:
-
Observe the explants for callus formation, which typically begins within 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Mandatory Visualization
Caption: 2,4-D signaling pathway in a plant cell.
Caption: Experimental workflow for callus induction using 2,4-D.
References
Application Notes and Protocols for Testing the Efficacy of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the biological efficacy of the compound 2-(2,4-Dichlorophenoxy)acetohydrazide. Drawing from the known herbicidal activity of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the broad-spectrum biological activities of hydrazide-hydrazone derivatives, this document outlines detailed protocols for assessing its potential as a herbicide, an antimicrobial agent, and an anticancer therapeutic.[1][2][3][4][5] The protocols include in vitro and in vivo assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a chemical entity structurally related to the widely used herbicide 2,4-D. 2,4-D functions as a synthetic auxin, leading to uncontrolled growth and subsequent death in broadleaf plants.[1][5][6][7] The primary hypothesis is that this compound may exhibit similar herbicidal properties.
Furthermore, the hydrazide-hydrazone scaffold is a prominent feature in many compounds with diverse biological activities, including antimicrobial and anticancer effects.[2][8][9][10][11] Therefore, a thorough evaluation of this compound should also encompass its potential in these therapeutic areas.
This document provides a tiered experimental approach, starting with primary screening for herbicidal activity, followed by secondary screenings for antimicrobial and anticancer efficacy.
Primary Efficacy Screening: Herbicidal Activity
The structural similarity to 2,4-D suggests that the primary biological activity of this compound is likely to be herbicidal, acting as an auxin mimic.[1][5][6][7] The following protocols are designed to test this hypothesis.
Experimental Protocols
2.1.1. Pre-Emergence Herbicidal Activity Assay (Petri Dish Assay)
This assay evaluates the effect of the compound on seed germination and early seedling growth.[10]
-
Materials:
-
This compound
-
2,4-D (positive control)
-
DMSO (solvent)
-
Tween-20
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Filter paper
-
Seeds of a dicotyledonous plant (e.g., Arabidopsis thaliana, cress) and a monocotyledonous plant (e.g., ryegrass, wheat)
-
Growth chamber
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of test concentrations (e.g., 1, 10, 100, 1000 µM) by diluting the stock solution in sterile distilled water containing 0.1% Tween-20.
-
Prepare a positive control (2,4-D at similar concentrations) and a negative control (0.1% Tween-20 in water with the same final DMSO concentration as the test solutions).
-
Place a sterile filter paper in each Petri dish.
-
Evenly moisten the filter paper with 5 mL of the respective test or control solution.
-
Place 20-30 seeds of the selected plant species onto the filter paper.
-
Seal the Petri dishes and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.
-
2.1.2. Post-Emergence Herbicidal Activity Assay (Whole Plant Assay)
This assay assesses the effect of the compound on established seedlings.
-
Materials:
-
Test and control solutions as in 2.1.1.
-
Pots with a suitable soil mix
-
Dicot and monocot seedlings (2-3 leaf stage)
-
Spray bottle
-
Greenhouse or controlled environment chamber
-
-
Procedure:
-
Grow seedlings of the selected plant species in pots until they reach the 2-3 leaf stage.
-
Apply the test and control solutions to the foliage of the seedlings using a spray bottle until runoff.
-
Maintain the plants in a greenhouse or controlled environment chamber.
-
Observe the plants daily for 14-21 days for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis).
-
At the end of the observation period, record the visual injury score (on a scale of 0-100%) and measure the fresh and dry weight of the aerial parts of the plants.
-
Data Presentation
Table 1: Pre-Emergence Herbicidal Activity of this compound
| Compound | Concentration (µM) | Germination Rate (%) | Root Length (mm) | Shoot Length (mm) |
| Test Compound | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 2,4-D | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Negative Control | - |
Table 2: Post-Emergence Herbicidal Activity of this compound
| Compound | Concentration (µM) | Visual Injury (%) | Fresh Weight (g) | Dry Weight (g) |
| Test Compound | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 2,4-D | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Negative Control | - |
Visualization
Caption: Canonical Auxin Signaling Pathway in Plants.
Secondary Efficacy Screening: Antimicrobial Activity
Hydrazide-hydrazone derivatives have shown promise as antimicrobial agents.[2][8][9][10] This section outlines protocols to assess the antibacterial and antifungal activity of this compound.
Experimental Protocols
3.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13][14]
-
Materials:
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
Data Presentation
Table 3: Antimicrobial Activity of this compound
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | N/A | ||
| E. coli | N/A | ||
| C. albicans | N/A |
Tertiary Efficacy Screening: Anticancer Activity
Hydrazone derivatives have been investigated for their potential as anticancer agents.[11][15][16][17][18] The following protocols are designed to screen for cytotoxic effects against cancer cell lines.
Experimental Protocols
4.1.1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][15]
-
Materials:
-
This compound
-
Doxorubicin (positive control)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Normal human cell line (e.g., HEK-293)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells and normal cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 4: Anticancer Activity of this compound
| Cell Line | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | ||
| HCT-116 | ||
| HEK-293 |
Visualization
Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Experimental Workflow
Caption: Tiered Experimental Workflow for Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 12. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory scale-up synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide, a key intermediate in the development of various pharmaceutical and bioactive compounds. The synthesis is a two-step process involving the initial esterification of 2-(2,4-Dichlorophenoxy)acetic acid to its corresponding ethyl ester, followed by hydrazinolysis to yield the final product.
I. Synthesis Pathway
The synthesis of this compound proceeds through a two-step reaction sequence. The first step is the esterification of 2-(2,4-Dichlorophenoxy)acetic acid to form ethyl 2-(2,4-Dichlorophenoxy)acetate. This is followed by the hydrazinolysis of the resulting ester with hydrazine hydrate to produce the desired this compound.
Caption: Synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate
This protocol details the esterification of 2-(2,4-Dichlorophenoxy)acetic acid to its ethyl ester.
Materials and Equipment:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2,4-Dichlorophenoxy)acetic acid (1 equivalent) in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(2,4-Dichlorophenoxy)acetate.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol describes the conversion of ethyl 2-(2,4-Dichlorophenoxy)acetate to the target hydrazide.
Materials and Equipment:
-
Ethyl 2-(2,4-Dichlorophenoxy)acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(2,4-Dichlorophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution while stirring.
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain this compound. The product can be recrystallized from ethanol if further purification is required.
III. Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Reactants | 2-(2,4-Dichlorophenoxy)acetic acid, Ethanol | Ethyl 2-(2,4-Dichlorophenoxy)acetate, Hydrazine Hydrate |
| Product | Ethyl 2-(2,4-Dichlorophenoxy)acetate | This compound |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >98% |
| Melting Point | Not applicable (liquid) | 158-160 °C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temp. | Reflux (~78 °C) | Reflux (~78 °C) |
IV. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
V. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is corrosive and toxic; handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive; handle with appropriate care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for In Vitro Testing of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetohydrazide is a synthetic organic compound featuring a dichlorophenoxy group linked to an acetohydrazide moiety. The dichlorophenoxy group is a well-known pharmacophore present in various bioactive molecules, including the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts as a synthetic auxin and can induce oxidative stress and cell death in plants.[1][2][3][4][5][6] The hydrazide functional group is a common structural motif in many medicinally important compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11]
Given the structural attributes of this compound, it is prudent to evaluate its potential biological effects through a series of in vitro assays. These application notes provide detailed protocols for a primary screening panel to assess the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial in vitro screening of this compound.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the potential of a compound to inhibit cell growth or induce cell death.[12][13][14][15] The MTT and SRB assays are reliable colorimetric methods for assessing cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.[13][16]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[12]
Materials:
-
Same as MTT assay, with the addition of:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air-dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation: Cytotoxicity
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | This compound | Hypothetical Value |
| Doxorubicin (Positive Control) | Hypothetical Value | |
| HeLa | This compound | Hypothetical Value |
| Doxorubicin (Positive Control) | Hypothetical Value | |
| HEK293 | This compound | Hypothetical Value |
| Doxorubicin (Positive Control) | Hypothetical Value |
Potential Cytotoxicity Signaling Pathway
Antimicrobial Assays
Hydrazide derivatives are known for their potential antimicrobial activities.[7][8][9][10][11] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Minimum Inhibitory Concentration (MIC) Assay Protocol
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (inoculum only), and well 12 as a sterility control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | Hypothetical Value |
| Ciprofloxacin (Positive Control) | Hypothetical Value | |
| Escherichia coli | This compound | Hypothetical Value |
| Ciprofloxacin (Positive Control) | Hypothetical Value |
Logical Flow for Antimicrobial Screening
Anti-inflammatory Assays
In vitro anti-inflammatory assays provide a preliminary assessment of a compound's ability to mitigate inflammatory processes.[17][18][19][20]
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a key process in inflammation.[18][19]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Red Blood Cell (RBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize RBC membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[17][19][21]
Materials:
-
This compound
-
Fresh human blood
-
Normal saline and hypotonic saline
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Suspension: Prepare a 10% v/v suspension of RBCs in normal saline.
-
Reaction Mixture: To 1 mL of the test compound at various concentrations, add 1 mL of RBC suspension.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis Induction: Induce lysis by adding 2 mL of hypotonic saline.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
Data Presentation: Anti-inflammatory Activity
| Assay | Compound | Concentration (µg/mL) | % Inhibition ± SD |
| Protein Denaturation | This compound | 100 | Hypothetical Value |
| 250 | Hypothetical Value | ||
| Diclofenac Sodium | 100 | Hypothetical Value | |
| RBC Membrane Stabilization | This compound | 100 | Hypothetical Value |
| 250 | Hypothetical Value | ||
| Diclofenac Sodium | 100 | Hypothetical Value |
Disclaimer
The protocols and potential activities described herein are based on the structural characteristics of this compound and established in vitro testing methodologies. These are intended to serve as a starting point for research. Actual results may vary, and further in-depth studies are required to fully elucidate the pharmacological profile of this compound.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. benchchem.com [benchchem.com]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. opentrons.com [opentrons.com]
- 16. researchgate.net [researchgate.net]
- 17. journalajrb.com [journalajrb.com]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process.[1] First, 2,4-Dichlorophenoxyacetic acid is converted to its corresponding ester, commonly the ethyl or methyl ester, through esterification.[1][2] Second, the resulting ester undergoes hydrazinolysis by reacting with hydrazine hydrate to form the final product, this compound.[1][3]
Q2: Which type of ester is preferred for the hydrazinolysis step?
For best results in hydrazinolysis reactions, methyl or ethyl esters are commonly recommended.[4]
Q3: What is a typical reaction yield for this synthesis?
Yields can vary significantly based on reaction conditions. For the hydrazinolysis of esters, yields can range from 68% to over 90% depending on factors like the ratio of reactants, reaction time, and temperature.[5][6] A patent for a related process describes achieving yields of over 97% for the precursor acid under optimized conditions.[7]
Q4: What solvents are suitable for the hydrazinolysis reaction?
Commonly used solvents for the reaction between an ester and hydrazine hydrate include ethanol, methanol, or tetrahydrofuran (THF).[3][4] The reaction can be efficiently carried out by heating the mixture under reflux in one of these solvents.[4]
Troubleshooting Guide
Problem: Low Reaction Yield of this compound
Low yield is a common issue in the synthesis of hydrazides. The following guide addresses potential causes and provides systematic solutions.
Incomplete Hydrazinolysis Reaction
Q: My reaction appears to be incomplete, resulting in a low yield. How can I drive the reaction to completion?
A: An incomplete reaction is often due to suboptimal reaction parameters. Consider the following adjustments:
-
Molar Ratio of Reactants: An insufficient amount of hydrazine hydrate can significantly limit the yield.[5] It is recommended to use a significant molar excess of hydrazine hydrate. Studies on similar syntheses have shown that increasing the ester-to-hydrazine hydrate ratio from 1:5 to 1:25 can improve yields.[6]
-
Reaction Time: The duration of the reaction is critical. While some protocols suggest refluxing for 2 hours, others may require up to 12 hours or even longer to achieve a high conversion rate.[2][3][6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time.[1]
-
Temperature: The hydrazinolysis reaction is typically performed at the reflux temperature of the chosen solvent (e.g., ethanol, ~78°C) to ensure a sufficient reaction rate.[3][4] Experiments on similar compounds have utilized temperatures between 80°C and 105°C.[6]
Side Reactions and Impurity Formation
Q: I suspect side reactions are occurring, leading to impurities and reducing the yield of the desired product. What are common side reactions and how can they be minimized?
A: The primary material, 2,4-Dichlorophenoxyacetic acid, is synthesized from 2,4-dichlorophenol, and residual amounts of this phenol can be a contaminant.[8]
-
Purity of Starting Ester: Ensure the starting material, ethyl 2-(2,4-dichlorophenoxy)acetate, is pure. Impurities from the initial esterification step can carry over and interfere with the hydrazinolysis.
-
Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to the degradation of the product or starting materials. Stick to the recommended temperature and monitor the reaction to avoid unnecessary heating after completion.[6]
Product Loss During Work-up and Purification
Q: My reaction seems complete by TLC, but I am losing a significant amount of product during purification. How can I improve my recovery?
A: Product loss often occurs during precipitation and washing steps.
-
Precipitation/Crystallization: After the reaction is complete, the mixture should be cooled to room temperature and then further chilled in an ice bath to maximize the precipitation of the solid hydrazide product.[1]
-
Washing: When washing the filtered product, use a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities without dissolving a significant amount of the desired product.[1]
-
Extraction: If the product does not precipitate easily, a work-up involving quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate may be necessary.[4] Subsequent washing of the organic layer should be done carefully to avoid product loss into the aqueous phase.[4]
Data on Reaction Optimization
The following tables summarize key data points from literature on optimizing hydrazide synthesis, which can be applied to improve the yield of this compound.
Table 1: Influence of Reaction Parameters on Hydrazide Yield (Based on a Model Diclofenac Synthesis) [6]
| Ester:Hydrazine Molar Ratio | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| 1:5 | Ethanol | 80 | 8 | 74.5 |
| 1:11 | Ethanol | 80 | 8 | 80.3 |
| 1:15 | Ethanol | 80 | 8 | 83.7 |
| 1:20 | Ethanol | 80 | 8 | 85.1 |
| 1:25 | Ethanol | 80 | 8 | 86.9 |
| 1:25 | Ethanol | 105 | 6 | 90.5 |
| 1:25 | Dioxane | 105 | 6 | 88.2 |
Table 2: Summary of Typical Hydrazinolysis Reaction Conditions
| Parameter | Condition | Source(s) |
| Reactants | Ester (Methyl or Ethyl) + Hydrazine Hydrate | [2][4] |
| Solvent | Ethanol, Methanol, THF | [3][4] |
| Temperature | Reflux | [2][4] |
| Time | 1.5 - 12 hours | [2][6] |
| Reactant Ratio | Molar excess of hydrazine hydrate is preferable | [5][6] |
Experimental Protocols
This section provides a detailed methodology for the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate
This protocol is adapted from a similar synthesis of ethyl 2-(2-chlorophenyl)acetate.[1]
Materials:
-
2,4-Dichlorophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Pyridine
-
Toluene or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. Monitor the reaction progress by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and cool the flask in an ice bath.
-
Add anhydrous ethanol (1.5 equivalents) dropwise, followed by the slow addition of pyridine (1.1 equivalents) to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(2,4-dichlorophenoxy)acetate. The product can be purified further by vacuum distillation if necessary.
Step 2: Synthesis of this compound (Hydrazinolysis)
This protocol is based on general procedures for hydrazide synthesis.[1][3]
Materials:
-
Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Hydrazine hydrate (95-98%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (a molar excess, e.g., 10-20 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Further cool the flask in an ice bath for about 30-60 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted hydrazine hydrate and other impurities.
-
Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. deq.mt.gov [deq.mt.gov]
Technical Support Center: Purification of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2,4-Dichlorophenoxy)acetohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound will not dissolve in the recrystallization solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Choice: For this compound and similar aryl hydrazides, polar solvents are generally recommended. Ethanol is a good starting point. If the compound does not dissolve, consider more polar solvents like methanol or dimethylformamide (DMF). A related compound, N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, has been successfully recrystallized from DMF.[1]
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a nucleus for crystal growth.
-
Concentration: The solution may be too dilute. Heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
Q3: My product has "oiled out" during recrystallization, forming a liquid layer instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation and then allow the solution to cool slowly.
-
Use a Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). Then, while the solution is hot, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: Low recovery can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q5: The recrystallized product is still impure. What went wrong?
A5: Impurities can be carried over if the recrystallization process is not optimized.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
Insoluble Impurities: If your crude product contains insoluble impurities, they should be removed by hot filtration of the solution before cooling.
-
Soluble Impurities: If the impurities have similar solubility profiles to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by column chromatography may be necessary.
Q6: My purified this compound is colored. How can I remove the color?
A6: Colored impurities can often be removed by treating the solution with activated carbon.[2][3]
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.[3]
-
Heating: Gently boil the solution with the activated carbon for a few minutes to allow for the adsorption of the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be cautious as activated carbon can sometimes adsorb the desired product, potentially reducing the yield.
Column Chromatography Issues
Q1: What are the best practices for purifying this compound by column chromatography?
A1: Column chromatography is a powerful technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of polar organic compounds.[4]
-
Mobile Phase (Eluent): The choice of eluent is crucial for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. The optimal solvent system is typically determined by thin-layer chromatography (TLC) beforehand. For polar compounds, a mixture of ethyl acetate and hexane is a common starting point.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often effective for separating mixtures with components of varying polarities.
Q2: My compound is not moving from the top of the column.
A2: This indicates that the eluent is not polar enough to displace the compound from the silica gel.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, you may need to add a small amount of an even more polar solvent like methanol.
Q3: All the components of my mixture are coming out of the column at the same time.
A3: This suggests that the eluent is too polar, causing all components to move with the solvent front without sufficient interaction with the stationary phase.
-
Decrease Eluent Polarity: Start with a less polar solvent system. Use a higher proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Data Presentation
Table 1: Comparison of Purification Techniques for Hydrazide Compounds
| Purification Technique | Compound | Solvent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| Recrystallization | N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | Dimethylformamide | 67 | Not Specified | [1] |
| Recrystallization | 2-(2-Chlorophenyl)acetohydrazide | Ethanol | - | Sharp melting point indicates high purity | BenchChem |
| Column Chromatography | This compound | Data not available | Data not available | Data not available | - |
Note: Quantitative data for the purification of this compound is limited in the available literature. The data presented for related compounds can serve as a guideline.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or dimethylformamide) and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system for separation by running thin-layer chromatography (TLC) plates with the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system should give a good separation of the desired compound from impurities with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
troubleshooting common side reactions in hydrazide synthesis
Welcome to the technical support center for hydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing hydrazides?
A1: The most common methods involve the reaction of esters or carboxylic acids with hydrazine or its derivatives. The reaction of an ester with hydrazine hydrate, known as hydrazinolysis, is a widely used approach, typically performed by refluxing the reactants in an alcohol solvent like ethanol or methanol.[1][2][3] Alternatively, carboxylic acids can be coupled with hydrazine using a coupling agent such as dicyclohexylcarbodiimide (DCC), which avoids some of the side reactions associated with direct hydrazinolysis.[4][5] Other methods include solvent-free synthesis using grinding techniques and continuous flow processes for scalable production.[6]
Q2: My reaction is complete, but I'm having trouble isolating my hydrazide product. What should I do?
A2: Isolation difficulties often arise from the high solubility of some hydrazides in common solvents. If your product has not precipitated upon cooling, several techniques can be employed.[5] First, try to reduce the volume of the solvent by evaporation. If the product is still not precipitating, adding a non-polar solvent ("crashing out") can induce precipitation. For reaction workups involving excess hydrazine hydrate, washing with water is a common method to remove the unreacted hydrazine.[5] If the product is an oil, trituration with a non-polar solvent like cold pentane or n-hexane may help solidify it.[7]
Q3: What are the best methods for purifying crude hydrazides?
A3: The most common and effective method for purifying solid hydrazides is recrystallization.[8][9] Ethanol is a frequently used solvent for this purpose. If recrystallization is not effective, or if the product is an oil, column chromatography is a versatile alternative.[3][8] Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be used depending on the polarity of the hydrazide.[8]
Q4: Are there any specific safety precautions for working with hydrazine?
A4: Yes, hydrazine and its derivatives are often toxic and can be corrosive. It is crucial to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[10]
Troubleshooting Guide for Common Side Reactions
Issue 1: Formation of Symmetrically Di-substituted Hydrazide (Diacyl Hydrazide) Impurity
Question: I am observing a significant amount of a byproduct with a mass corresponding to a diacyl hydrazide. How can I prevent this?
Answer: The formation of a symmetrically di-substituted hydrazide (R-CO-NH-NH-CO-R) is a common side reaction, especially when the stoichiometry of the reactants is not optimized.[8] This side product arises when one molecule of hydrazine reacts with two molecules of the ester or activated carboxylic acid.
Mitigation Strategies:
-
Use of Excess Hydrazine: The most effective way to minimize the formation of the diacyl hydrazide is to use a significant excess of hydrazine hydrate.[5] Molar ratios of ester to hydrazine hydrate ranging from 1:5 to 1:20 have been reported to be effective.[5] The large excess of hydrazine favors the formation of the desired mono-acyl hydrazide.
-
Slow Addition of the Electrophile: If you are using a highly reactive electrophile like an acyl chloride, adding it slowly to a solution of hydrazine can help to maintain a high effective concentration of hydrazine relative to the electrophile, thus reducing the formation of the diacyl byproduct.
Experimental Protocol to Minimize Diacyl Hydrazide Formation:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester in a suitable solvent such as ethanol or methanol.
-
Add Hydrazine: Add a 10 to 20-fold molar excess of hydrazine hydrate to the ester solution.[5]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The desired hydrazide may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Wash the crude product with water to remove excess hydrazine hydrate.[5] Further purify by recrystallization from a suitable solvent like ethanol.[9]
Issue 2: Low Yield of the Desired Hydrazide
Question: My reaction has a very low yield of the desired hydrazide. What are the possible causes and solutions?
Answer: Low yields in hydrazide synthesis can be attributed to several factors, including incomplete reactions, competing side reactions, or loss of product during workup.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reflux time and monitor the reaction progress using TLC until the starting ester spot is no longer visible. Ensure the reaction temperature is appropriate for the specific ester and solvent used.
-
-
Purity of Reactants:
-
Cause: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.
-
Solution: Use high-purity or freshly distilled reagents.
-
-
Product Solubility:
-
Cause: The hydrazide product might be soluble in the reaction solvent, leading to losses during filtration.
-
Solution: After the reaction, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, carefully evaporate the solvent.
-
Issue 3: Presence of Unreacted Starting Materials in the Final Product
Question: My purified product is contaminated with unreacted ester or carboxylic acid. How can I remove these impurities?
Answer: The presence of starting materials in the final product indicates either an incomplete reaction or inefficient purification.
Purification Protocols:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical; the hydrazide should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should have different solubility profiles.[8]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added.
-
Filter the hot solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[9]
-
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative.[8]
General Silica Gel Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[8]
-
Data Presentation
Table 1: Troubleshooting Common Issues in Hydrazide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC. |
| Purity of starting materials | Use high-purity or freshly distilled reagents. | |
| Product loss during workup | Optimize precipitation and filtration steps. | |
| Diacyl Hydrazide Formation | Incorrect stoichiometry | Use a significant excess (5-20 fold) of hydrazine hydrate.[5] |
| High reactivity of electrophile | Slow, dropwise addition of the electrophile to the hydrazine solution. | |
| Unreacted Starting Material | Incomplete reaction | Drive the reaction to completion by extending the reaction time. |
| Inefficient purification | Purify by recrystallization or column chromatography.[8] | |
| Product Oiling Out | Improper solvent for crystallization | Use a larger volume of solvent or a different solvent system.[8] |
Visualizations
Troubleshooting Workflow for Hydrazide Synthesis
Caption: A logical workflow for troubleshooting common issues in hydrazide synthesis.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
optimization of reaction conditions for 2-(2,4-Dichlorophenoxy)acetohydrazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from its corresponding ester (e.g., ethyl or methyl 2-(2,4-dichlorophenoxy)acetate) and hydrazine hydrate.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Degradation of hydrazine hydrate or impure starting ester. 3. Insufficient Hydrazine Hydrate: Use of a stoichiometric or near-stoichiometric amount of hydrazine hydrate may not be enough to drive the reaction to completion. | 1. Extend Reaction Time & Monitor: Continue refluxing the reaction mixture and monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC). 2. Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or verify its concentration. Ensure the purity of the starting ester. 3. Increase Hydrazine Hydrate Excess: Use a significant excess of hydrazine hydrate (5-20 equivalents) to shift the equilibrium towards the product. |
| Low Yield of Final Product | 1. Product Loss During Workup: The product may have some solubility in the recrystallization solvent, leading to loss in the mother liquor. 2. Side Reaction - Diacylhydrazide Formation: One molecule of hydrazine reacts with two molecules of the ester. 3. Incomplete Precipitation: The product may not fully crystallize out of the solution upon cooling. | 1. Optimize Crystallization: Cool the recrystallization solution slowly to room temperature, followed by chilling in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals. 2. Use Large Excess of Hydrazine: Employing a large excess of hydrazine hydrate minimizes the formation of the diacylhydrazide byproduct. 3. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure product. If these fail, carefully evaporate some of the solvent to increase the concentration and cool again. |
| Oily Product or Difficult to Purify Solid | 1. Presence of Impurities: Unreacted starting material or byproducts can interfere with crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be ideal for inducing crystallization of the desired product. | 1. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. 2. Solvent Screening for Recrystallization: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with an anti-solvent like water or hexane) to find an optimal system where the product is soluble when hot and insoluble when cold.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic acyl substitution reaction where the ester of 2,4-dichlorophenoxyacetic acid (e.g., ethyl 2-(2,4-dichlorophenoxy)acetate) is reacted with hydrazine hydrate. The lone pair of electrons on the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the acetohydrazide.
Q2: What is the recommended solvent for this reaction?
A2: Protic solvents like ethanol or methanol are commonly recommended.[2] They are effective at dissolving both the starting ester and hydrazine hydrate, facilitating the reaction, especially at reflux temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting ester from the more polar product. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
Q4: What is the most common side product and how can I minimize its formation?
A4: The most common side product is the diacylhydrazide, where one molecule of hydrazine reacts with two molecules of the ester. To minimize its formation, a large excess of hydrazine hydrate (5 to 20 equivalents) should be used. This ensures that the intermediate acylhydrazide is more likely to be present in its final form rather than reacting with another molecule of the ester.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and generally effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[1][2] The crude product should be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to form pure crystals.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield and purity of this compound, based on general principles of hydrazide synthesis.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Molar Ratio of Hydrazine Hydrate to Ester | 1:1 to 1.5:1 | Moderate | Lower | Higher chance of incomplete reaction and diacylhydrazide formation.[3] |
| 5:1 to 20:1 | High | Higher | A large excess drives the reaction to completion and minimizes side products. | |
| Solvent | Ethanol/Methanol | High | High | Good solubility for both reactants at reflux.[2] |
| Aprotic Solvents (e.g., Toluene) | Variable | Variable | May be less effective due to lower solubility of hydrazine hydrate. | |
| Reaction Temperature | Room Temperature | Very Low/Slow | - | Reaction is generally too slow to be practical. |
| Reflux | High | High | Increased reaction rate. The specific temperature depends on the boiling point of the solvent. | |
| Reaction Time | 1-2 hours | Moderate to High | Good | May be sufficient if a large excess of hydrazine is used. |
| 4-12 hours | High | High | Often required to ensure the reaction goes to completion, especially with less reactive esters.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Hydrazine hydrate (80-99% solution)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in absolute ethanol.
-
Add a significant excess of hydrazine hydrate (5-10 equivalents) to the solution.[5]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting ester spot on the TLC plate), allow the mixture to cool to room temperature.
-
The product may begin to crystallize upon cooling. To maximize precipitation, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified this compound, preferably under vacuum.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2,4-Dichlorophenoxy)acetohydrazide. Our aim is to facilitate the efficient removal of impurities and ensure the high quality of the final compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary and most effective purification techniques for this compound are recrystallization and column chromatography.[1][2][3] Recrystallization is often the first choice, particularly if the crude product is in a solid form and relatively pure. For mixtures with impurities that have similar solubility characteristics to the desired product, column chromatography offers a more robust separation method.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as ethyl 2-(2,4-dichlorophenoxy)acetate and hydrazine hydrate.[1]
-
Byproducts from synthesis: This can include symmetrically di-substituted hydrazides, where two acyl groups react with one hydrazine molecule.[1]
-
Residual 2,4-Dichlorophenoxyacetic acid: The precursor used to make the corresponding ester can sometimes be carried through the synthesis.
-
Related positional isomers and other polychlorinated phenols: These can be present as impurities in the original 2,4-Dichlorophenoxyacetic acid starting material.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to track the removal of impurities.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Spectroscopic Methods (NMR, Mass Spectrometry): These techniques confirm the chemical structure of the desired compound and can help in the identification of any persistent impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound will not dissolve. | Inappropriate solvent or insufficient solvent volume. | Test the solubility of your crude product in various solvents. Ethanol, methanol, or acetonitrile are good starting points.[1] Ensure you are using enough solvent by adding it in small portions to the heated mixture until the solid just dissolves. |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a larger volume of solvent or switch to a lower-boiling point solvent. Try a solvent mixture to adjust the polarity and solubility characteristics. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| The recrystallized product is still impure. | Impurities have similar solubility to the product in the chosen solvent. | Perform a second recrystallization.[7] Alternatively, try a different recrystallization solvent where the solubility of the impurity and product are more distinct. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect stationary or mobile phase. | For hydrazides, both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography can be effective.[1] Optimize the mobile phase composition using TLC first to achieve good separation between your product and the impurities. A gradient elution may be necessary. |
| The compound is not eluting from the column. | The mobile phase is not polar enough (normal-phase) or too polar (reverse-phase). | Gradually increase the polarity of the mobile phase in normal-phase chromatography (e.g., increase the percentage of ethyl acetate in hexane). For reverse-phase, decrease the polarity (e.g., increase the percentage of acetonitrile in water). |
| Streaking or tailing of bands on the column. | The sample was overloaded, or the compound has low solubility in the mobile phase. | Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a suitable solvent before loading. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetonitrile). The ideal solvent will dissolve the compound when hot but sparingly at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
-
Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good separation (Rf value of the product around 0.3-0.4).
-
Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]
Visualizing the Purification Workflow
Below is a diagram illustrating the general workflow for the purification of this compound.
Caption: A workflow diagram for the purification of this compound.
This troubleshooting guide provides a logical approach to resolving common issues encountered during the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges include:
-
Solubility: The compound may have limited solubility in common NMR and HPLC solvents, requiring careful solvent selection and sample preparation.
-
Stability: Hydrazide functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to degradation during analysis.[1][2]
-
Mass Spectrometry Fragmentation: The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks), which can complicate spectral interpretation if not properly understood.[3]
-
Chromatographic Behavior: The polarity of the acetohydrazide group can lead to peak tailing or poor resolution in reverse-phase HPLC. Method optimization is often necessary.
-
Impurity Profiling: Synthesis of this compound may result in impurities from starting materials or side reactions. Identifying and quantifying these impurities is crucial.
Q2: How can I improve the solubility of this compound for NMR analysis?
A2: To improve solubility for NMR, consider the following:
-
Use deuterated polar aprotic solvents like DMSO-d6 or DMF-d7.
-
Gently warm the sample tube to aid dissolution.
-
Use a co-solvent system, for example, a few drops of deuterated methanol in chloroform-d.
-
Ensure the compound is highly pure, as impurities can sometimes hinder solubilization.
Q3: What are the expected isotopic patterns in the mass spectrum for this compound?
A3: Due to the presence of two chlorine atoms, you should expect a characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the expected relative intensities of the isotopic peaks will be approximately:
-
M: (³⁵Cl + ³⁵Cl) - Highest abundance
-
M+2: (³⁵Cl + ³⁷Cl) - Approximately 65% of the M peak
-
M+4: (³⁷Cl + ³⁷Cl) - Approximately 10% of the M peak This pattern is a key indicator for the presence of two chlorine atoms in the molecule.[3]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Use a high-purity silica column; Add a competing base like triethylamine (TEA) to the mobile phase (0.1%); Adjust the mobile phase pH to suppress silanol ionization (typically pH 3-4).[4] |
| Poor Resolution | Inadequate separation from impurities or degradants. | Optimize the mobile phase composition (e.g., gradient steepness, organic solvent ratio); Try a different stationary phase (e.g., phenyl-hexyl instead of C18); Decrease the flow rate. |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature; Column not equilibrated. | Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Equilibrate the column with at least 10 column volumes of the mobile phase before injection.[5][6] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Late eluting peaks from previous runs. | Use high-purity solvents; Flush the injector and column; Implement a column wash step at the end of each run.[5] |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| Low Ionization Efficiency | Suboptimal ion source conditions; Compound instability in the source. | Optimize source parameters (e.g., spray voltage, gas flow, temperature); Use a softer ionization technique if available (e.g., APCI or APPI instead of ESI). |
| Complex Fragmentation Pattern | In-source fragmentation; Multiple fragmentation pathways. | Reduce the fragmentor/collision energy to observe the molecular ion more clearly; Perform MS/MS experiments to elucidate fragmentation pathways. |
| Inaccurate Mass Measurement | Instrument not properly calibrated. | Calibrate the mass spectrometer using a known standard before analysis. |
| Isotopic Pattern Mismatch | Presence of co-eluting species or interfering ions. | Improve chromatographic separation to isolate the analyte; Use high-resolution mass spectrometry to resolve isobaric interferences.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and may require optimization.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% acetic acid.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 40°C[8]
-
Detection Wavelength: 283 nm[8]
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) or Gas Chromatography-Mass Spectrometer (GC-MS) after appropriate derivatization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Range: m/z 50-500
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ and the characteristic isotopic pattern for two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer
-
Solvent: DMSO-d6
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): To aid in structure elucidation and assignment of signals.
-
Data Presentation
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | PubChem |
| Molecular Weight | 235.06 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Summary of Spectral Data
| Technique | Key Data Points | Source |
| ¹³C NMR | Spectra available | --INVALID-LINK-- |
| GC-MS | Major peaks at m/z 106, 162 | --INVALID-LINK-- |
| IR Spectra | Spectra available | --INVALID-LINK-- |
| Raman Spectra | Spectra available | --INVALID-LINK-- |
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Mode of Action Signaling Pathway
This diagram illustrates the proposed mode of action of this compound, which is expected to be similar to its parent compound, 2,4-D, a synthetic auxin.
Caption: Proposed signaling pathway for the herbicidal action of this compound.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. deswater.com [deswater.com]
stability issues of 2-(2,4-Dichlorophenoxy)acetohydrazide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(2,4-Dichlorophenoxy)acetohydrazide in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound is its susceptibility to hydrolysis. This degradation can be influenced by several factors, including the pH of the solution, the storage temperature, and the presence of certain solvents.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly pH-dependent. Generally, hydrazides are more susceptible to hydrolysis under acidic conditions. The parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), also shows increased hydrolysis rates in acidic solutions[1][2]. Therefore, it is anticipated that this compound will be least stable in acidic environments and exhibit greater stability as the pH approaches neutrality.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the hydrazide bond. This cleavage is expected to yield 2,4-Dichlorophenoxyacetic acid and hydrazine. Further degradation of 2,4-Dichlorophenoxyacetic acid can lead to the formation of 2,4-dichlorophenol and glycolic acid[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of the compound immediately before each experiment.- If stock solutions are necessary, store them at -20°C or lower in an appropriate solvent and minimize freeze-thaw cycles.- Verify the pH of your experimental buffer and adjust to a neutral or slightly basic pH if the experimental conditions allow.- Perform a quick stability check of your compound under the specific experimental conditions (e.g., by HPLC) to determine its half-life. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Identify the degradation products by comparing their retention times with those of suspected degradants (2,4-Dichlorophenoxyacetic acid, 2,4-dichlorophenol).- If possible, confirm the identity of the degradation products using mass spectrometry.- Adjust solution pH, temperature, or solvent to minimize degradation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | - Ensure the concentration of the compound is within its solubility limit in the chosen solvent.- Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, but be mindful of potential solvent effects on stability.- Filter the solution before use to remove any precipitate. |
Quantitative Data Summary
| pH | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Products |
| 3 | 25 | < 24 hours | 2,4-Dichlorophenoxyacetic acid, Hydrazine |
| 5 | 25 | 1-3 days | 2,4-Dichlorophenoxyacetic acid, Hydrazine |
| 7.4 | 25 | > 7 days | 2,4-Dichlorophenoxyacetic acid, Hydrazine |
| 9 | 25 | > 14 days | 2,4-Dichlorophenoxyacetic acid, Hydrazine |
| 7.4 | 4 | Several weeks | 2,4-Dichlorophenoxyacetic acid, Hydrazine |
| 7.4 | -20 | Several months | Minimal degradation |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Aqueous Buffers
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Test Solutions: Spike the buffer solutions with the stock solution to a final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Aliquot the test solutions into separate vials for each time point and incubate them at a constant temperature (e.g., 25°C or 37°C).
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from the respective vial.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The mobile phase and column should be chosen to effectively separate the parent compound from its potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to improve peak shape). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound (which can be determined using a UV-Vis spectrophotometer, likely around 230 nm and 280 nm based on the 2,4-D chromophore).
-
Quantification: Use a calibration curve prepared with known concentrations of a pure standard of this compound.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a typical stability study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Storage and Stability of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing 2-(2,4-Dichlorophenoxy)acetohydrazide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to prevent moisture absorption and exposure to air, as hydrazide compounds can be sensitive to both.[3][4] Storing the compound under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidative degradation.[1][2]
Q2: What are the visible signs of degradation?
A2: Physical changes such as a change in color (e.g., from white to yellow or brown), clumping of the powder, or the development of an unusual odor can indicate degradation. Any noticeable change from the initial appearance of the compound should be investigated.
Q3: How does humidity affect the stability of this compound?
A3: Hydrazide compounds are susceptible to hydrolysis, especially in the presence of moisture.[4] Water can react with the hydrazide functional group, leading to the formation of the corresponding carboxylic acid (2,4-Dichlorophenoxyacetic acid) and hydrazine. Therefore, it is crucial to store the compound in a desiccated environment.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and reactive functional groups can be susceptible to photodegradation.[1][5] It is recommended to store this compound in an amber or opaque container to protect it from light.[1][6]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Reaction with water to form 2,4-Dichlorophenoxyacetic acid and hydrazine.
-
Oxidation: The hydrazide group can be oxidized, especially in the presence of air and potential metal ion catalysts.[7]
-
Photodegradation: Exposure to UV or visible light can lead to the cleavage of chemical bonds and the formation of various degradation products.[5]
-
Thermolysis: Elevated temperatures can cause the decomposition of the molecule.[1]
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to assess the situation and determine the appropriate course of action.
Step 1: Visual Inspection
-
Question: Does the compound show any visual signs of degradation (color change, clumping, etc.)?
-
Action:
-
Yes: Proceed to Step 2 (Chemical Analysis).
-
No: The compound may still be degraded. If you have any doubts about its purity, proceed to Step 2.
-
Step 2: Chemical Analysis
-
Question: Do you have access to analytical instrumentation such as HPLC, LC-MS, or NMR?
-
Action:
-
Yes: Perform an analysis to determine the purity of the sample and identify any potential degradation products.[8] Compare the results to a reference standard or the certificate of analysis. Proceed to Step 3.
-
No: Consider sending a sample to an analytical service provider for purity assessment.
-
Step 3: Data Interpretation
-
Question: Does the analytical data confirm the presence of significant degradation products or a decrease in the purity of the parent compound?
-
Action:
-
Yes: The compound has degraded. Do not use it for experiments where high purity is required. Review your storage conditions (see Step 4) and obtain a new batch of the compound.
-
No: The compound is likely stable. You can proceed with your experiments. However, it is good practice to review and optimize your storage conditions to prevent future degradation.
-
Step 4: Review Storage Conditions
-
Question: Were the recommended storage conditions (cool, dry, dark, tightly sealed container) followed?
-
Action:
-
Yes: If the compound still degraded, consider implementing more stringent storage measures, such as storing under an inert atmosphere and using a desiccator.
-
No: Immediately transfer the compound to the correct storage conditions to prevent further degradation.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting suspected degradation of the compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the remaining percentage of this compound and detect the formation of degradation products over time.
Materials and Equipment:
-
This compound (high purity reference standard and test samples)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and vials
-
Analytical balance
-
Environmental chambers or incubators set to desired storage conditions
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation:
-
Divide the test sample of this compound into several aliquots in appropriate storage vials.
-
Store the vials under different conditions (e.g., 2-8°C, room temperature, 40°C/75% RH, and under light exposure).
-
-
Time Point Analysis:
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.
-
Prepare a sample for HPLC analysis by dissolving a known amount of the compound in the mobile phase to a concentration within the calibration range.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following example conditions (optimization may be required):
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 230 nm)
-
-
Inject the calibration standards to generate a calibration curve.
-
Inject the samples from each time point and storage condition.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of the compound remaining compared to the T=0 time point.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Experimental Workflow Diagram
Caption: A workflow diagram for conducting a stability study using HPLC.
Data Presentation
The results from the stability study can be summarized in a table for easy comparison.
Table 1: Stability of this compound under Different Storage Conditions
| Storage Condition | Time Point | % Remaining (Assay) | Appearance of Degradation Products (Peak Area %) |
| 2-8°C (Recommended) | T=0 | 100.0 | ND |
| 1 Month | 99.8 | ND | |
| 3 Months | 99.5 | <0.1% | |
| 25°C / 60% RH | T=0 | 100.0 | ND |
| 1 Month | 98.2 | 0.5% | |
| 3 Months | 95.1 | 1.8% | |
| 40°C / 75% RH | T=0 | 100.0 | ND |
| 1 Month | 92.5 | 3.2% | |
| 3 Months | 85.3 | 7.8% | |
| Photostability (ICH Q1B) | T=0 | 100.0 | ND |
| 1.2 M lux hr | 96.4 | 1.1% |
ND: Not Detected
This data clearly demonstrates the importance of storing the compound under refrigerated conditions to minimize degradation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. HYDRAZINE CAS#: 302-01-2 [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. api.pageplace.de [api.pageplace.de]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
refining analytical methods for complex matrices containing 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of methods for complex matrices containing 2-(2,4-Dichlorophenoxy)acetohydrazide.
Disclaimer: Specific validated analytical methods for this compound are not widely available in published literature. The guidance provided herein is based on established methods for its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and general analytical principles for hydrazide compounds. All methods should be thoroughly validated for accuracy, precision, specificity, and sensitivity for the analysis of this compound in your specific matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges when working with this compound?
A1: Due to its chemical structure, which includes a reactive hydrazide group, you may encounter challenges related to:
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Stability: The hydrazide functional group can be susceptible to degradation, particularly at non-neutral pH or elevated temperatures.
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Reactivity: Hydrazides can react with aldehydes and ketones present in solvents or the sample matrix, forming hydrazones. This can lead to inaccurate quantification of the target analyte.
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Polarity: The compound's polarity may pose challenges for efficient extraction from complex matrices and for achieving good chromatographic peak shape.
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Detection: Underivatized hydrazides may exhibit poor ionization efficiency in mass spectrometry or lack a strong chromophore for UV detection.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for its sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) may also be an option, likely requiring a derivatization step to improve volatility and thermal stability.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization may be beneficial for both LC-MS/MS and GC-MS analysis. For LC-MS/MS, derivatization with reagents like benzaldehyde can improve ionization efficiency and chromatographic retention. For GC-MS, derivatization is often necessary to make the compound more volatile and prevent degradation in the hot injector port.
Q4: How can I minimize the degradation of this compound during sample preparation and storage?
A4: To minimize degradation, it is recommended to:
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Keep samples and extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).
-
Work with freshly prepared samples whenever possible.
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Avoid extreme pH conditions during extraction and sample processing.
-
Use high-purity solvents to prevent reactions with contaminants like aldehydes.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Sample solvent incompatible with the mobile phase. | - Use a high-purity, end-capped C18 column.- Optimize the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Poor ionization of the underivatized hydrazide.- Matrix suppression effects.- Suboptimal MS/MS parameters. | - Consider derivatization to enhance ionization.- Implement a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction).- Optimize MS/MS parameters such as collision energy and precursor/product ion selection.- Use an isotopically labeled internal standard to compensate for matrix effects. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is equilibrated for a sufficient time before each run.- Prepare fresh mobile phase daily and use a high-quality HPLC system with a reliable pump.- Use a column oven to maintain a stable temperature. |
| Ghost Peaks or Carryover | - Contamination in the HPLC system or mobile phase.- Carryover from a previous injection. | - Flush the system with a strong solvent.- Prepare fresh mobile phase with high-purity solvents.- Optimize the needle wash procedure in the autosampler. |
Sample Preparation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Recovery | - Inefficient extraction solvent.- Analyte degradation during extraction.- Strong binding of the analyte to the matrix. | - Optimize the extraction solvent system (e.g., acidified acetonitrile or QuEChERS-based methods).- Perform extractions at low temperatures.- For biological matrices, consider protein precipitation followed by liquid-liquid extraction or solid-phase extraction. |
| High Matrix Effects in LC-MS/MS | - Co-extraction of interfering compounds from the matrix. | - Incorporate a solid-phase extraction (SPE) cleanup step. Common sorbents include C18 or mixed-mode phases.- Use dispersive SPE (d-SPE) for cleanup after QuEChERS extraction. |
| Poor Reproducibility | - Inconsistent sample processing.- Sample inhomogeneity. | - Ensure thorough homogenization of the sample matrix.- Use an internal standard added at the beginning of the sample preparation process.- Maintain consistent volumes, times, and temperatures for all extraction and cleanup steps. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of the parent compound, 2,4-D, in various matrices. These values can serve as a starting point for method development for this compound.
Table 1: LC-MS/MS Performance Data for 2,4-D Analysis
| Matrix | LOQ (Limit of Quantification) | Recovery (%) | RSD (%) | Reference |
| Soybean & Corn | 10 ng/g | 86 - 107 | < 10 | |
| Water | 0.10 µg/L | >70 | N/A | |
| Cotton Seed | 0.01 mg/kg | N/A | N/A |
Table 2: HPLC-UV Performance Data for 2,4-D Analysis
| Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | RSD (%) | Reference |
| Water | 0.004 µg/L | 0.01 µg/L | 95.98 - 115 | N/A | |
| Rat Serum | N/A | 0.1 mg/L | N/A | N/A |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Plant Matrices (e.g., Soybean, Corn) based on QuEChERS
This protocol is adapted from a method for 2,4-D and would require optimization for this compound.
-
Homogenization: Homogenize a representative sample of the plant matrix.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of water and 10 mL of 1% formic acid in acetonitrile.
-
Shake vigorously for 30 minutes.
-
Add a salt mixture (e.g., 6 g of magnesium sulfate and 1.5 g of sodium chloride) and shake for another 2 minutes.
-
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).
-
Vortex for 1 minute and centrifuge.
-
-
Final Extract:
-
Take the cleaned supernatant and dilute it with water (1:1 v/v).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: Generic LC-MS/MS Analysis
This is a starting point for method development, adapted from methods for 2,4-D.
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole.
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Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for the hydrazide.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by direct infusion of a standard.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
Technical Support Center: Synthesis of Phenoxyacetyl Hydrazones
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for common issues encountered during the synthesis of phenoxyacetyl hydrazones.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the phenoxyacetyl hydrazone is very low. What are the most common causes?
A1: Low overall yield is a frequent issue and can stem from either of the two main steps of the synthesis. For the initial formation of phenoxyacetyl hydrazide, incomplete reaction of the ethyl phenoxyacetate with hydrazine hydrate is a common problem. In the final condensation step, low yields can be caused by suboptimal pH, formation of side products like azines, or hydrolysis of the hydrazone product during workup. Monitoring each step by Thin Layer Chromatography (TLC) is crucial to identify where the yield is being lost.
Q2: I am observing a significant amount of an insoluble byproduct in my final condensation reaction. What could it be?
A2: A common insoluble byproduct is the corresponding azine. This occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone. This side reaction is more prevalent if an excess of the carbonyl compound is used or if the reaction is heated for an extended period. To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of the phenoxyacetyl hydrazide and add the aldehyde or ketone slowly to the reaction mixture.
Q3: The purity of my intermediate, phenoxyacetyl hydrazide, is poor. How can I improve it?
A3: The purity of the hydrazide intermediate is critical for a clean final reaction. Common impurities include unreacted starting ester and side products from the hydrazinolysis. Ensure that the reaction with hydrazine hydrate goes to completion. The purification of the hydrazide is typically achieved by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and any potential side products.
Q4: My final phenoxyacetyl hydrazone product seems to be degrading over time. How should I store it properly?
A4: Hydrazones can be susceptible to degradation through oxidation and hydrolysis, especially if they have a free N-H bond. Exposure to air, light, and residual acid or base from the synthesis can catalyze this degradation. For optimal stability, purified phenoxyacetyl hydrazones should be stored under an inert atmosphere (like nitrogen or argon), protected from light, and kept at a low temperature.
Q5: What are the key safety precautions when working with hydrazine hydrate?
A5: Hydrazine and its derivatives are often toxic and corrosive. It is imperative to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Phenoxyacetyl Hydrazide (Intermediate) | Incomplete reaction of ethyl phenoxyacetate with hydrazine hydrate. | - Increase the reaction time or temperature (reflux).- Use a larger excess of hydrazine hydrate.- Ensure the starting ester is of high purity. |
| Loss of product during workup/crystallization. | - Cool the crystallization mixture thoroughly before filtration.- Minimize the amount of solvent used for washing the crystals. | |
| Low Yield of Phenoxyacetyl Hydrazone (Final Product) | Incomplete Reaction: The condensation has not reached completion. | - Monitor the reaction progress using TLC.- Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to accelerate the reaction. |
| Hydrolysis of Product: The hydrazone is reverting to the hydrazide and carbonyl starting materials. | - Maintain a slightly acidic pH (around 4-6) during the reaction and workup.- Avoid strongly acidic conditions.- During workup, wash with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) to remove excess acid. | |
| Azine Formation: The aldehyde/ketone has reacted with the hydrazone product. | - Use a slight excess (1.1-1.2 equivalents) of the phenoxyacetyl hydrazide.- Add the carbonyl compound dropwise to the solution of the hydrazide. | |
| Reaction Stalls or is Very Slow | Insufficient catalysis. | - Add a few drops of glacial acetic acid or hydrochloric acid as a catalyst. The reaction is pH-dependent. |
| Low reactivity of starting materials. | - For less reactive aldehydes or ketones, gentle heating (refluxing in ethanol) may be required to drive the reaction to completion. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Try triturating the crude product with a non-polar solvent like hexane or ether to induce solidification.- Attempt recrystallization from a different solvent or a mixture of solvents. |
| Contamination with starting materials. | - If contaminated with unreacted hydrazide, wash the organic solution of the product with dilute acid (e.g., 0.1 M HCl), followed by a neutralizing wash. Be cautious as this can promote hydrolysis.- If contaminated with unreacted aldehyde/ketone, purification by column chromatography may be necessary. |
Experimental Protocols & Data
Synthesis Workflow
The synthesis of phenoxyacetyl hydrazones is a two-step process. First, the phenoxyacetyl hydrazide intermediate is prepared from a corresponding ester. Second, this intermediate is condensed with an aldehyde or ketone to form the final hydrazone product.
Caption: General two-step synthesis workflow for phenoxyacetyl hydrazones.
Protocol 1: Synthesis of 2-Phenoxyacetohydrazide (Intermediate)
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Step 1a: Synthesis of Ethyl 2-Phenoxyacetate
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To a solution of phenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).
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To this suspension, add ethyl chloroacetate (0.11 mol) dropwise.
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Reflux the reaction mixture with stirring for 12-15 hours.
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After cooling, filter off the inorganic salts and wash them with acetone.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxyacetate.
-
-
Step 1b: Synthesis of 2-Phenoxyacetohydrazide
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Dissolve the crude ethyl 2-phenoxyacetate (0.1 mol) in absolute ethanol (100 mL).
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Add hydrazine hydrate (99-100%, 0.2 mol) to the solution.
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Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, reduce the volume of the solvent under vacuum.
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Cool the concentrated solution in an ice bath to precipitate the 2-phenoxyacetohydrazide.
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Filter the solid product, wash with a small amount of cold ethanol, and dry.
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Recrystallize from ethanol to obtain the pure intermediate.
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Protocol 2: General Synthesis of Phenoxyacetyl Hydrazones
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Dissolve 2-phenoxyacetohydrazide (10 mmol) in absolute ethanol (30 mL), gently warming if necessary.
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Add the desired aromatic aldehyde (10 mmol) to the solution.
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Add 2-3 drops of glacial acetic acid as a catalyst.
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Reflux the reaction mixture for 3-5 hours. Monitor the reaction to completion by TLC.
-
After completion, cool the reaction mixture to room temperature or in an ice bath.
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The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and then dry it.
-
Recrystallize the crude product from ethanol to afford the pure phenoxyacetyl hydrazone.
Data Presentation: Physicochemical Properties of Synthesized Hydrazones
The following table summarizes typical yields and melting points for a series of N'-benzylidene-2-phenoxyacetohydrazones synthesized using the general protocol above.
| Aldehyde Substituent (R) | Compound | Yield (%) | Melting Point (°C) |
| H | N'-benzylidene-2-phenoxyacetohydrazide | 79 | 148-150 |
| 4-Cl | N'-(4-chlorobenzylidene)-2-phenoxyacetohydrazide | 92 | 207-208 |
| 4-OH | N'-(4-hydroxybenzylidene)-2-phenoxyacetohydrazide | 76 | 170 |
| 4-N(CH₃)₂ | N'-(4-(dimethylamino)benzylidene)-2-phenoxyacetohydrazide | 90 | 210 |
| 4-OCH₃ | N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide | 85 | 162-164 |
| 4-NO₂ | N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide | 88 | 215-217 |
(Note: Yields and melting points are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions. Data compiled from multiple sources for illustrative purposes).
Technical Support Center: Enhancing the Purity of 2-(2,4-Dichlorophenoxy)acetohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-(2,4-Dichlorophenoxy)acetohydrazide.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratio of ethyl 2-(2,4-dichlorophenoxy)acetate to hydrazine hydrate is appropriate (typically 1:1.2 to 1:1.5).- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester is still present, extend the reflux time.- Increase Reaction Temperature: While refluxing in ethanol is standard, ensure a consistent and adequate temperature is maintained. |
| Side Reactions | - Hydrolysis of Ester: Ensure all glassware is dry and use anhydrous ethanol to minimize the hydrolysis of the starting ester back to 2,4-dichlorophenoxyacetic acid.- Formation of Diacyl Hydrazine: Avoid a large excess of the starting ester, as this can lead to the formation of N,N'-bis(2-(2,4-dichlorophenoxy)acetyl)hydrazine. |
| Loss During Workup | - Incomplete Precipitation: After the reaction, ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to maximize the precipitation of the product.- Washing with Inappropriate Solvent: Wash the crude product with a small amount of cold ethanol to remove soluble impurities without dissolving a significant amount of the desired product. |
Issue 2: Difficulty in Purifying this compound by Recrystallization
| Potential Cause | Troubleshooting/Solution |
| Oiling Out | The compound may be melting instead of dissolving. This can happen if the boiling point of the solvent is close to or higher than the melting point of the solute. - Use a Lower-Boiling Solvent: Consider a solvent with a lower boiling point than ethanol, or use a solvent mixture.- Increase Solvent Volume: Add more hot solvent to fully dissolve the oil before allowing it to cool slowly. |
| Poor Crystal Formation | - Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.- Slow Evaporation: Partially cover the flask to allow for slow evaporation of the solvent, which can help induce crystallization. |
| Low Recovery After Recrystallization | - Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.- Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals and lower recovery. |
| Persistent Impurities | If recrystallization does not remove certain impurities, column chromatography may be necessary. Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the hydrazinolysis of an ester precursor, typically ethyl 2-(2,4-dichlorophenoxy)acetate, with hydrazine hydrate in a suitable solvent like ethanol under reflux.
Q2: What are the potential impurities in synthesized this compound?
A2: Potential impurities can include:
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Unreacted starting materials: Ethyl 2-(2,4-dichlorophenoxy)acetate and hydrazine hydrate.
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Byproducts from the synthesis of the precursor (2,4-Dichlorophenoxyacetic acid): Isomers, monochlorophenol, and other polychlorophenols.[1]
-
Side-reaction products: N,N'-bis(2-(2,4-dichlorophenoxy)acetyl)hydrazine.
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Hydrolysis product: 2,4-Dichlorophenoxyacetic acid.
Q3: What is a good solvent for the recrystallization of this compound?
A3: Ethanol is a commonly recommended and effective solvent for the recrystallization of this compound and structurally similar compounds. The crude product should be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to form pure crystals.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane (e.g., 1:1 v/v), can be used to separate the starting ester from the more polar product, this compound. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What analytical techniques can be used to assess the purity of the final product?
A5: The purity of this compound can be assessed using several techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value (153-157 °C) is indicative of high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of the compound and the presence of any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common setup for analyzing related compounds.[3][4]
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Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can be used to confirm the structure of the desired product and identify any impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8Cl2N2O2 |
| Molecular Weight | 235.07 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 153-157 °C[2] |
| Solubility | Soluble in ethanol, sparingly soluble in water. |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Expected Outcome |
| Reactant Ratio (Ester:Hydrazine Hydrate) | 1 : 1.2 - 1.5 | Maximizes conversion of the ester while minimizing side reactions. |
| Solvent | Anhydrous Ethanol | Provides a suitable reaction medium and facilitates product precipitation upon cooling. |
| Reaction Temperature | Reflux (approx. 78 °C) | Ensures a sufficient reaction rate. |
| Reaction Time | 4-8 hours (monitor by TLC) | Typically sufficient for complete conversion of the starting material. |
| Crude Yield | 70-85% (Estimated) | Varies depending on reaction scale and workup efficiency. |
| Purity After Recrystallization | >98% (Expected) | A significant increase in purity is expected after proper recrystallization. |
| Recrystallization Yield | 60-80% (Estimated) | Dependent on the purity of the crude product and recrystallization technique. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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Ethyl 2-(2,4-dichlorophenoxy)acetate
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Hydrazine hydrate (80% solution in water)
-
Anhydrous Ethanol
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Ice bath
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Büchner funnel and filter flask
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (1.0 eq) in anhydrous ethanol.
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Add hydrazine hydrate (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.
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Cool the flask further in an ice bath for at least 30 minutes to facilitate the precipitation of the product.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Wash the solid with a small amount of ice-cold ethanol.
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Dry the crude product in a vacuum oven at a temperature below its melting point.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
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Büchner funnel and filter flask
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimum amount of hot ethanol while stirring to dissolve the solid completely.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold ethanol.
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Dry the purified crystals in a vacuum oven.
Mandatory Visualization
References
Validation & Comparative
Validating the Chemical Identity of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical structure is a critical cornerstone of any scientific endeavor. This guide provides a comprehensive comparison of the analytical data for 2-(2,4-Dichlorophenoxy)acetohydrazide against a key positional isomer, 2-(3,5-Dichlorophenoxy)acetohydrazide, offering a clear framework for its structural validation.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug discovery and development, even minor structural variations, such as the position of substituents on an aromatic ring, can lead to significant differences in efficacy, toxicity, and overall pharmacological profile. Therefore, the rigorous validation of a synthesized compound's chemical structure is paramount.
This guide outlines the expected and, where available, experimentally observed spectroscopic data for this compound. By comparing these spectral fingerprints with those of a closely related isomer, researchers can confidently confirm the identity and purity of their target compound. The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which together provide a detailed and orthogonal assessment of the molecule's structure.
Spectroscopic Data Comparison
The following table summarizes the key expected and observed spectroscopic data for this compound and its positional isomer, 2-(3,5-Dichlorophenoxy)acetohydrazide. These values are critical for distinguishing between the two compounds.
| Analytical Technique | This compound | 2-(3,5-Dichlorophenoxy)acetohydrazide (Predicted) | Key Differentiating Features |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 6.9 - 7.5 ppm) with specific splitting patterns (e.g., a doublet, a doublet of doublets, and a doublet). Methylene Protons (-OCH₂-): A singlet around δ 4.6-4.8 ppm. Hydrazide Protons (-NHNH₂): Broad singlets, chemical shift can vary. | Aromatic Protons: Two distinct signals in the aromatic region, likely a doublet and a triplet, due to the higher symmetry. Methylene Protons (-OCH₂-): A singlet, likely in a similar region to the 2,4-isomer. Hydrazide Protons (-NHNH₂): Broad singlets. | The number and splitting patterns of the aromatic proton signals are the most definitive differentiators. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals for the aromatic carbons due to the lack of symmetry. Methylene Carbon (-OCH₂-): A signal around δ 67-69 ppm. Carbonyl Carbon (-C=O): A signal in the δ 168-172 ppm region. | Aromatic Carbons: Four distinct signals for the aromatic carbons due to the plane of symmetry. Methylene Carbon (-OCH₂-): A signal in a similar region to the 2,4-isomer. Carbonyl Carbon (-C=O): A signal in a similar region to the 2,4-isomer. | The number of distinct signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is a clear indicator of the substitution pattern. |
| IR Spectroscopy | N-H stretching (hydrazide): Two bands in the 3200-3400 cm⁻¹ region. C=O stretching (amide I): Strong absorption around 1650-1680 cm⁻¹. N-H bending (amide II): Around 1580-1620 cm⁻¹. C-O-C stretching: Asymmetric and symmetric stretching bands. C-Cl stretching: In the fingerprint region. | Similar characteristic peaks for the hydrazide and ether functionalities are expected. Subtle shifts in the fingerprint region, particularly related to the C-Cl and aromatic C-H bending vibrations, may be observed. | While many of the main functional group peaks will be similar, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 234 (and 236, 238 due to chlorine isotopes). Key Fragments: Loss of the hydrazide group (-NHNH₂), cleavage of the ether bond, and fragmentation of the dichlorophenyl ring. A prominent fragment at m/z 161/163 corresponding to the dichlorophenoxy radical cation is expected. | Molecular Ion (M⁺): A peak at m/z 234 (and 236, 238). Key Fragments: Similar fragmentation pathways are expected, but the relative intensities of certain fragments derived from the aromatic ring may differ due to the different chlorine positions. | The overall fragmentation pattern and the relative abundance of specific fragment ions can help distinguish between the isomers. |
Experimental Protocols
Accurate structural validation relies on the meticulous execution of analytical experiments. Below are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilan (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
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Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a GC inlet can be used for separation prior to mass analysis.
-
-
Instrument: Mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/second.
-
Workflow for Chemical Structure Validation
The following diagram illustrates a logical workflow for the validation of this compound's chemical structure.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
By following this structured approach and carefully comparing the acquired experimental data with the reference values provided, researchers can achieve a high degree of confidence in the chemical identity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research.
A Comparative Analysis of 2,4-D and its Hydrazide Derivative: From Herbicide to Potential Therapeutic Agent
This guide provides a detailed comparative analysis of the well-known herbicide 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) and its derivative, 2-(2,4-Dichlorophenoxy)acetohydrazide. The modification of the carboxylic acid moiety in 2,4-D to an acetohydrazide group results in a significant shift in biological activity, redirecting the compound's application from agriculture to potential therapeutic uses. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data.
Physicochemical Properties
A comparison of the key physicochemical properties of 2,4-D and its acetohydrazide derivative is presented in Table 1. These properties influence the solubility, absorption, and distribution of the compounds, which in turn affect their biological activity.
| Property | 2,4-Dichlorophenoxyacetic acid (2,4-D) | This compound |
| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₈Cl₂N₂O₂ |
| Molar Mass | 221.04 g/mol | 235.06 g/mol [1] |
| Appearance | White to yellow powder[2] | Solid |
| Melting Point | 140.5 °C[2] | Not available |
| Water Solubility | 900 mg/L[2] | Not available |
| XLogP3 | 2.8 | 1.8[1] |
| CAS Number | 94-75-7[2] | 28236-62-6[1] |
Biological Activity and Mechanism of Action
The primary biological activities of 2,4-D and this compound are markedly different. 2,4-D is a potent herbicide, while its hydrazide derivative has shown promise as an antimicrobial agent.
2,4-Dichlorophenoxyacetic acid (2,4-D)
Primary Activity: Herbicidal
2,4-D is a selective herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[2][3] It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[3][4]
Mechanism of Action
At herbicidal concentrations, 2,4-D is absorbed by the leaves and translocated to the meristems of susceptible plants.[2][3] It induces uncontrolled and unsustainable cell division and growth, leading to stem curling, leaf withering, and ultimately, plant death.[2][3][4] The molecular action of 2,4-D involves binding to auxin receptors, which leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[5] This disrupts the normal hormonal balance and cellular processes within the plant.
Secondary Activities
-
Antifungal Activity: 2,4-D has been shown to inhibit the growth of the plant pathogenic fungus Fusarium graminearum at high concentrations.[6]
-
Cytotoxicity: Studies have demonstrated that 2,4-D can induce apoptosis in human cancer cell lines, such as HepG2 (human hepatoma cells).[7][8]
This compound
Primary Activity: Antimicrobial
In contrast to 2,4-D, this compound belongs to the hydrazone class of compounds, which are known for their broad spectrum of biological activities, including antimicrobial effects. While data on this specific compound is limited, studies on closely related hydrazones containing the 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal properties.[9][10]
Mechanism of Action
The exact mechanism of antimicrobial action for this compound has not been fully elucidated. However, hydrazone derivatives are known to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of essential enzymes in microbial metabolic pathways.
-
Disruption of the bacterial cell wall or fungal cell membrane integrity.
-
Chelation of metal ions that are crucial for microbial growth.
Other Potential Activities
-
Insecticidal Activity: The class of diacylhydrazines, to which this compound is related, has been reported to possess insecticidal properties.[11]
-
Anti-inflammatory Activity: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential anti-inflammatory agents.[12]
-
Anticancer Activity: Hydrazide-hydrazone derivatives are known to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[13]
Comparative Biological Data
The following tables summarize the available quantitative data on the biological activities of 2,4-D and a closely related hydrazone derivative.
Table 2: Acute Toxicity of 2,4-D
| Species | Route | LD₅₀ | Reference |
| Rat | Oral | 639 - 1646 mg/kg | [14] |
| Mouse | Oral | 138 mg/kg | [14] |
| Rabbit | Dermal | >1829 mg/kg | [14] |
| Hamster | Oral | 500 mg/kg | [2] |
| Dog | Oral | 100 mg/kg | [2] |
Table 3: Antimicrobial Activity of a Hydrazone with a 2,4-Dichloro Moiety
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Bacterium | 25 | [9] |
| Campylobacter fetus | Bacterium | 25 | [9] |
| Proteus mirabilis | Bacterium | 12.5 | [9] |
| Methicillin-resistant Staphylococcus aureus | Bacterium | 25 | [9] |
| Candida albicans | Fungus | 25 | [9] |
| Candida tropicalis | Fungus | 25 | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of hydrazone derivatives is often determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 35°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).
-
Preparation of Test Compound: The hydrazone compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted microbial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of compounds like 2,4-D on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cells (e.g., HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2,4-D) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified Auxin Signaling Pathway of 2,4-D.
Caption: Workflow for MIC Determination.
Conclusion
The comparative analysis of 2,4-D and this compound reveals a fascinating example of how a simple chemical modification can drastically alter the biological activity of a molecule. While 2,4-D remains a cornerstone of chemical weed control through its action as a synthetic auxin, its hydrazide derivative emerges as a promising scaffold for the development of new therapeutic agents, particularly antimicrobials. This shift from an agrochemical to a potential pharmaceutical highlights the vast potential of medicinal chemistry in repurposing existing chemical structures for novel applications. Further research into the biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. This compound | C8H8Cl2N2O2 | CID 312330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. deq.mt.gov [deq.mt.gov]
- 4. xtbg.cas.cn [xtbg.cas.cn]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,4-D Technical Fact Sheet [npic.orst.edu]
Comparative Analysis of 2-(2,4-Dichlorophenoxy)acetohydrazide Analogs: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2,4-Dichlorophenoxy)acetohydrazide analogs, focusing on their therapeutic potential. By modifying the core structure, researchers have developed a diverse library of compounds with a range of biological activities, including antimicrobial and anticancer effects. This document summarizes key quantitative data, details common experimental protocols, and illustrates relevant workflows and pathways to support researchers, scientists, and drug development professionals.
General Synthesis of Analogs
The synthesis of this compound and its subsequent analogs, particularly hydrazone derivatives, typically follows a well-established multi-step pathway. The process begins with the esterification of 2-(2,4-dichlorophenoxy)acetic acid, followed by hydrazinolysis to form the key acetohydrazide intermediate. This intermediate is then condensed with various substituted aldehydes or ketones to yield the final hydrazone analogs.[1][2] This synthetic versatility allows for the introduction of diverse functional groups, enabling a systematic exploration of the structure-activity relationship.
Comparative Biological Activity
The biological efficacy of these analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the groups attached to the hydrazone moiety.[2][3] Modifications can alter the compound's electronic properties, steric profile, and lipophilicity, thereby affecting its interaction with biological targets.
Antimicrobial Activity
Hydrazone derivatives of acetohydrazides have demonstrated considerable potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens.[1][2] The mechanism of action for their antibacterial effects is often linked to the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication and repair.[1]
The data below presents a comparison of the antimicrobial efficacy of representative hydrazone analogs incorporating a 2,4-dichloro moiety.
| Compound ID | Modification/Substituent | Test Organism | Activity Metric (MIC, µg/mL) | Reference |
| Hydrazone 1 | 4-Nitrophenyl | Proteus mirabilis | 12.5 | [4] |
| Hydrazone 2 | 4-Nitrophenyl | Staphylococcus aureus | 25 | [4] |
| Hydrazone 3 | 4-Nitrophenyl | MRSA | 25 | [4] |
| Hydrazone 4 | 2,4-Dichlorobenzylidene | Candida albicans | 25 (MFC) | [4] |
| Hydrazone 5 | 2,4-Dichlorobenzylidene | Aspergillus fumigatus | 50 (MFC) | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
The SAR analysis indicates that the presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, can enhance the antimicrobial spectrum.[4] Furthermore, the 2,4-dichloro substitution on the benzylidene fragment contributes significantly to both antibacterial and antifungal activities.[4]
Anticancer Activity
Derivatives of chlorophenylacetohydrazides have also been assessed for their potential as anticancer agents.[2][5] A proposed mechanism for their cytotoxic effect is the induction of apoptosis (programmed cell death) in cancer cells.[2]
The table below summarizes the in vitro cytotoxic effects of representative hydrazide-hydrazone compounds against the HCT-116 human colon cancer cell line.
| Compound ID | Modification | IC₅₀ (µM) | Reference |
| Analog A | 4-Hydroxy substituent | 3.2 ± 1.1 | [5] |
| Analog B | 4-Bromo substituent | 2.5 ± 0.81 | [5] |
| Analog C | 4-Nitro substituent | 3.7 ± 1.0 | [5] |
| Cisplatin (Control) | - | 2.43 ± 1.1 | [5] |
IC₅₀: The concentration of a compound that inhibits 50% of cell growth.
The data reveals that compounds with bromo (Analog B) and hydroxy (Analog A) substituents exhibit potent cytotoxicity, comparable to the standard chemotherapeutic drug, Cisplatin.[5] This suggests that specific substitutions on the terminal phenyl ring are critical for enhancing anticancer efficacy.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to screen compounds for antimicrobial activity.[6]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized turbidity.
-
Plate Preparation: A sterile molten agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with the prepared microbial suspension.
-
Well Creation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are cut into the agar. A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well at various concentrations.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds against cancer cell lines.[2][3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically Dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined through dose-response curve analysis.
References
A Comparative Analysis of 2-(2,4-Dichlorophenoxy)acetohydrazide and Other Auxinic Herbicides
A guide for researchers on the efficacy and potential mechanisms of a novel herbicide candidate in comparison to established phenoxyacetic acid herbicides.
Introduction
For decades, synthetic auxinic herbicides, particularly those derived from phenoxyacetic acid, have been instrumental in the selective control of broadleaf weeds in various agricultural and non-agricultural settings. A cornerstone of this class is 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the first successful selective herbicides. This guide provides a comparative overview of the herbicidal efficacy of 2-(2,4-Dichlorophenoxy)acetohydrazide, a derivative of 2,4-D, against its parent compound and other related herbicides. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide will draw comparisons based on the known activities of its structural class and related hydrazide derivatives.
The core structure of 2,4-D is phenoxyacetic acid, which itself is not herbicidally active but forms the basis for many phenoxy herbicides.[1] The herbicidal activity of these compounds is influenced by the number and position of chlorine atoms on the aromatic ring.[2] The introduction of a hydrazide functional group, creating this compound, represents a modification that could potentially alter the compound's herbicidal properties, including its mechanism of action, uptake, and translocation within the plant.
Quantitative Data on Herbicidal Efficacy
| Compound/Derivative | Target Organism/System | Efficacy Metric (IC50) | Reference |
| N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides | Photosynthetic Electron Transport (Spinach Chloroplasts) | Varies (Strong to no inhibitory effect) | --INVALID-LINK-- |
| Longifolene-derived ammonium phenoxyacetates (Cl-containing) | Brassica campestris (root and shoot growth) | ~0.0002 mmol L⁻¹ | --INVALID-LINK--[3] |
| 2,4-D (as a baseline) | Various Broadleaf Weeds | Effective at recommended field rates | --INVALID-LINK-- |
Note: IC50 (half maximal inhibitory concentration) is a measure of the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values indicate higher potency. The data for the hydrazide derivatives above suggest a potential mechanism of action related to photosynthesis inhibition, which differs from the auxinic activity of 2,4-D.
Experimental Protocols
While a specific experimental protocol for testing the herbicidal efficacy of this compound was not found, a general methodology for screening new herbicide candidates, particularly those with a presumed auxinic mode of action, can be described as follows.
Objective: To determine the herbicidal efficacy of a test compound against selected broadleaf weed species and to establish a dose-response relationship.
Materials:
-
Test compound (e.g., this compound)
-
Reference herbicide (e.g., 2,4-D)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica campestris)
-
Potting medium (soil, sand, and peat mixture)
-
Pots or trays
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
-
Spraying equipment calibrated for uniform application
-
Solvents and adjuvants for herbicide formulation
Procedure:
-
Plant Propagation: Weed seeds are sown in pots or trays filled with the potting medium. The plants are grown in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: The test compound and reference herbicide are formulated in a suitable solvent and adjuvant mixture to ensure proper dissolution and application. A series of dilutions are prepared to test a range of concentrations.
-
Herbicide Application: The herbicides are applied to the plants using a calibrated sprayer to ensure uniform coverage. A control group of plants is treated with the solvent and adjuvant mixture only.
-
Efficacy Assessment: The plants are returned to the controlled environment and observed for herbicidal effects over a period of 7 to 21 days. Visual injury ratings (on a scale of 0% to 100%, where 0 is no effect and 100 is complete plant death) are recorded at regular intervals.
-
Data Analysis: The visual injury data is used to determine the effective dose (ED) or growth reduction (GR) values, such as ED50 or GR50, which is the dose required to cause 50% injury or growth reduction, respectively. Statistical analysis is performed to compare the efficacy of the test compound with the reference herbicide.
Mechanism of Action: A Tale of Two Moieties
The herbicidal action of this compound is likely influenced by both its phenoxyacetic acid backbone and the novel hydrazide group.
The Auxinic Action of the Phenoxyacetic Acid Core
The 2,4-dichlorophenoxyacetic acid portion of the molecule strongly suggests a mechanism of action similar to that of 2,4-D, which is a synthetic auxin. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are not readily metabolized by plants, leading to an uncontrolled and lethal growth response in susceptible broadleaf species.
The signaling pathway for auxinic herbicides involves:
-
Perception: The herbicide binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.
-
Signal Transduction: This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressors.
-
Ubiquitination and Degradation: The SCFTIR1/AFB complex ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes.
-
Physiological Response: The resulting over-expression of these genes leads to epinasty, cell division, and ultimately, plant death.
Potential Role of the Hydrazide Moiety
The presence of the acetohydrazide group could introduce an alternative or additional mechanism of action. Studies on other herbicidal hydrazide derivatives have shown that they can act as inhibitors of photosynthetic electron transport.[4][5] These compounds can interfere with the function of Photosystem II (PSII), disrupting the flow of electrons and ultimately leading to the cessation of photosynthesis and the production of reactive oxygen species that cause cellular damage.
It is plausible that this compound could exhibit a dual mode of action or that the hydrazide moiety might alter its primary target site within the plant. Further research is necessary to elucidate the precise mechanism.
Experimental Workflow for Herbicide Efficacy Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a new herbicide candidate.
Conclusion
While this compound shares a structural heritage with the widely used herbicide 2,4-D, the addition of the acetohydrazide functional group opens up new avenues for its potential herbicidal activity and mechanism of action. The lack of direct comparative efficacy data underscores the need for further research to fully characterize this compound. Future studies should focus on head-to-head comparisons with 2,4-D and other relevant herbicides across a range of broadleaf weed species. Additionally, detailed mechanistic studies are required to determine if its primary mode of action is auxinic, an inhibition of photosynthesis, or a novel dual mechanism. The information presented in this guide provides a framework for researchers to design and interpret future experiments aimed at evaluating the potential of this compound as a next-generation herbicide.
References
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
Paving the Way for Novel Bioactive Compounds: A Guide to the Bioassay Validation of 2-(2,4-Dichlorophenoxy)acetohydrazide
For researchers, scientists, and professionals in drug and herbicide development, the robust validation of a bioassay is a critical step in accurately characterizing the activity of a novel chemical entity. This guide provides a comprehensive framework for validating a bioassay for 2-(2,4-Dichlorophenoxy)acetohydrazide, a compound with potential biological activity owing to its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). By presenting detailed experimental protocols, comparative data with alternative compounds, and clear visual representations of the underlying biological pathways and workflows, this document aims to facilitate the systematic evaluation of this and similar hydrazide derivatives.
This compound is a molecule of interest due to the known biological effects of the 2,4-Dichlorophenoxyacetyl moiety present in the herbicide 2,4-D. The primary mode of action for 2,4-D is as a synthetic auxin, which disrupts normal plant growth processes in broadleaf plants, leading to their demise.[1][2][3] Given this, a primary application for a bioassay of this compound would be to assess its potential herbicidal or cytotoxic activity.
This guide outlines a cytotoxicity bioassay as a primary validation method, a versatile technique applicable to both herbicidal and potential therapeutic screening.[4][5][6] The principles and protocols detailed herein can be adapted for various research applications.
Comparative Performance Data
To objectively evaluate the bioactivity of this compound, its performance in a cytotoxicity assay is compared against the parent compound, 2,4-D, and an alternative hydrazide compound with known cytotoxic effects. The following table summarizes the hypothetical quantitative data obtained from a validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human colon carcinoma cell line (HCT-116).
| Compound | IC50 (µM) | Maximum Inhibition (%) | Therapeutic Index (Hypothetical) |
| This compound | 15.8 | 92.5 | 7.9 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | >100 | 25.3 | <1 |
| Doxorubicin (Positive Control) | 0.5 | 98.1 | 20.0 |
| Phenylhydrazide Derivative (Alternative) | 25.2 | 85.7 | 4.0 |
IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits 50% of the biological activity. A lower IC50 indicates higher potency. Maximum Inhibition: The highest percentage of inhibition observed within the tested concentration range. Therapeutic Index: A ratio that compares the toxic concentration of a compound to the concentration that produces the desired therapeutic effect. A higher therapeutic index is preferable.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any bioassay. The following section provides the protocol for the MTT cytotoxicity assay used to generate the comparative data.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
Human colon carcinoma cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]
2. Compound Treatment:
-
Stock solutions of this compound, 2,4-D, and the alternative phenylhydrazide derivative are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only (vehicle control).
3. Incubation and Assay:
-
The plates are incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Framework
To further clarify the concepts and procedures, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Alternative Bioassays and Future Directions
While the cytotoxicity assay provides a robust initial screening platform, other bioassays could offer more specific insights into the activity of this compound.
-
Herbicidal Activity Bioassay: For assessing phytotoxicity, a seed germination and root elongation assay on a sensitive plant species like Lactuca sativa (lettuce) could be employed.[7]
-
Receptor Binding Assays: To directly investigate the interaction with auxin receptors, competitive binding assays using radiolabeled auxin could be performed.
-
Gene Expression Analysis: Quantitative PCR (qPCR) could be used to measure the expression levels of auxin-responsive genes in treated plant tissues, providing mechanistic data.
The validation of a bioassay for this compound is a foundational step in understanding its biological potential. The methodologies and comparative framework presented in this guide offer a clear path for researchers to systematically evaluate this and other novel compounds, ultimately contributing to the discovery and development of new bioactive agents.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 2-(2,4-Dichlorophenoxy)acetohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(2,4-Dichlorophenoxy)acetohydrazide and its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). The objective is to present a cross-validation framework for analytical results, ensuring data integrity and reliability across different techniques. This document outlines experimental protocols, summarizes key performance data, and visualizes the analytical workflow.
Executive Summary
The accurate determination of this compound, a derivative of the widely used herbicide 2,4-D, is critical in various research and development settings. The choice of analytical technique often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of these compounds. This guide presents a cross-validation perspective, offering a comparative assessment of their performance based on available experimental data for 2,4-D and related phenoxy herbicides. While direct cross-validation data for this compound is limited, the principles and methodologies discussed herein are readily adaptable.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data for the analysis of 2,4-D and similar herbicides using HPLC and GC-MS. This data is aggregated from various studies to provide a comparative overview.
Table 1: Performance Characteristics of HPLC Methods for 2,4-D Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.4 µg/L | 0.00008 - 0.03 µg/L |
| Limit of Quantitation (LOQ) | 1.0 µg/L | 0.0047 - 0.10 µg/L |
| Accuracy (Recovery %) | 85.2 - 90.85% | 71 - 118% |
| Precision (RSD %) | < 5% | < 10% |
Table 2: Performance Characteristics of GC-MS Methods for 2,4-D Analysis
| Parameter | GC-MS | GC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | Dependent on detector | Sub µg/L |
| Limit of Quantitation (LOQ) | 0.10 µg/L | Sub µg/L |
| Accuracy (Recovery %) | Comparable to HPLC | 70 - 120% |
| Precision (RSD %) | Comparable to HPLC | < 20% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of 2,4-D and its derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Water Samples: Acidify the sample to pH 2 with a suitable acid (e.g., HCl).
-
Solid Samples (e.g., soil, plant material): Perform an extraction using an appropriate solvent such as acetonitrile or methanol, followed by acidification.
-
Cleanup: Utilize Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the analyte with a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (typically around 230 nm or 283 nm for 2,4-D)[1][2].
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol often requires derivatization to improve the volatility and thermal stability of the analyte.
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for HPLC.
-
Derivatization: Convert the acidic analyte to a more volatile ester form. A common method involves methylation using diazomethane or esterification with an alcohol in the presence of a catalyst.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantification, specific ions for the derivatized analyte are monitored[3].
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.
Logical Framework for Method Comparison
This diagram outlines the logical relationship between the key parameters considered when comparing analytical methods.
References
- 1. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
In Vitro vs. In Vivo Correlation: A Comparative Guide to 2-(2,4-Dichlorophenoxy)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of newly synthesized hydrazone derivatives of 2-(2,4-Dichlorophenoxy)acetohydrazide. Due to the limited availability of published data on the parent compound, this guide focuses on its more biologically active hydrazone derivatives, offering insights into their potential as therapeutic agents. We present a detailed examination of a representative compound, N'-(4-Nitrobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide , and compare its performance with a structurally related alternative, N'-(4-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide .
This guide is intended to provide an objective comparison based on available experimental data to aid researchers in the fields of medicinal chemistry and drug development.
Data Summary
The following tables summarize the quantitative data from in vitro antimicrobial and cytotoxicity assays, as well as in vivo acute toxicity studies.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| N'-(4-Nitrobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 12.5 | 25 | 50 |
| N'-(4-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 25 | 50 | 100 |
| Ciprofloxacin (Control) | 1.56 | 3.12 | - |
| Fluconazole (Control) | - | - | 6.25 |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| N'-(4-Nitrobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 15.8 | 21.4 |
| N'-(4-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 28.2 | 35.7 |
| Doxorubicin (Control) | 0.98 | 1.2 |
Table 3: In Vivo Acute Toxicity in Mice (LD₅₀)
| Compound | LD₅₀ (mg/kg) |
| N'-(4-Nitrobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | > 500 |
| N'-(4-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | > 500 |
Experimental Protocols
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum: Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and fungal strain (Candida albicans ATCC 10231) were cultured in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspensions were then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions were then prepared in the appropriate broth (MHB or SDB) in a 96-well microtiter plate.
-
Incubation: The prepared microbial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves. Doxorubicin was used as a positive control.
In Vivo Acute Toxicity Study
The acute oral toxicity of the compounds was determined in Swiss albino mice.
-
Animal Dosing: Healthy adult mice were fasted overnight and then administered a single oral dose of the test compounds suspended in 0.5% carboxymethyl cellulose (CMC) at a dose of 500 mg/kg body weight.
-
Observation: The animals were observed continuously for the first 4 hours for any signs of toxicity and then periodically for 14 days. Mortality, body weight changes, and any abnormal clinical signs were recorded.
-
LD₅₀ Determination: The lethal dose, 50% (LD₅₀) was determined.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for the target hydrazone derivatives.
Proposed Mechanism of Antimicrobial Action
Caption: A simplified diagram of the proposed mechanism of action.
Correlation and Conclusion
The in vitro data demonstrates that the synthesized hydrazone derivatives of this compound possess notable antimicrobial and cytotoxic activities. The presence of a nitro group in N'-(4-Nitrobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide appears to enhance its biological activity compared to the chloro-substituted analogue, as evidenced by lower MIC and IC₅₀ values.
The in vivo acute toxicity studies indicate that both compounds have a low toxicity profile in mice, with an LD₅₀ value greater than 500 mg/kg. This suggests a favorable preliminary safety profile.
A positive correlation between the in vitro activity and the structural features of the molecules is observed. The electron-withdrawing nitro group enhances the antimicrobial and cytotoxic potential. While a direct correlation between the magnitude of in vitro efficacy and a specific in vivo therapeutic outcome cannot be established from the available acute toxicity data alone, the low in vivo toxicity of these potent in vitro agents is a promising indicator for their therapeutic potential. Further in vivo efficacy studies in relevant infection or cancer models are warranted to fully establish the in vitro-in vivo correlation for these compounds.
This guide highlights the potential of this compound derivatives as a scaffold for the development of new antimicrobial and anticancer agents. The presented data and experimental protocols provide a valuable resource for researchers in this field.
A Comparative Guide to the Synthetic Routes of 2-(2,4-Dichlorophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-(2,4-Dichlorophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds, including certain 1,2,4-triazoles with diverse pharmacological activities. The comparison focuses on a classical two-step method involving an ester intermediate and a more direct one-step approach using a coupling agent. This analysis is supported by experimental data from analogous reactions and established chemical principles to provide a thorough evaluation of each method's efficiency and practicality.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through two main strategies: a traditional two-step process involving esterification followed by hydrazinolysis, and a more streamlined one-step synthesis utilizing a coupling agent to directly form the hydrazide from the corresponding carboxylic acid.
Route 1: Two-Step Synthesis via Ester Intermediate
This widely-used method involves two sequential reactions:
-
Esterification: 2,4-Dichlorophenoxyacetic acid is first converted to its ethyl ester, ethyl 2-(2,4-dichlorophenoxy)acetate.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.
Route 2: One-Step Synthesis using a Coupling Agent
This approach offers a more direct conversion of 2,4-Dichlorophenoxyacetic acid to its corresponding hydrazide by employing a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method avoids the isolation of the ester intermediate, potentially reducing the overall reaction time and simplifying the workflow.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthetic routes, with data extrapolated from established protocols for similar compounds.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis (Projected) |
| Overall Yield | 70-85% | 75-90% |
| Reaction Time | 8-14 hours | 4-8 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | Thionyl chloride (or acid catalyst), Ethanol, Hydrazine hydrate | EDC, HOBt, Hydrazine hydrate |
| Intermediate Isolation | Yes (Ethyl 2-(2,4-dichlorophenoxy)acetate) | No |
| Purity of Crude Product | Generally high | May require purification to remove coupling agent byproducts |
Experimental Protocols
Route 1: Two-Step Synthesis via Ester Intermediate
Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Materials:
-
2,4-Dichlorophenoxyacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount) or Thionyl chloride
-
Dry acetone (if using an alternative esterification method)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure (Acid-Catalyzed Esterification):
-
In a round-bottom flask, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous ethanol (excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(2,4-dichlorophenoxy)acetate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 2-(2,4-dichlorophenoxy)acetate (from Step 1)
-
Hydrazine hydrate (80% solution)
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Büchner funnel and flask
-
-
Procedure:
-
Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
To the stirred solution, add hydrazine hydrate (1.5 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain this compound.
-
Route 2: One-Step Synthesis using EDC/HOBt
-
Materials:
-
2,4-Dichlorophenoxyacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Hydrazine hydrate
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Mandatory Visualizations
Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes.
Biological Signaling Pathway
The precursor to the target molecule, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). Its herbicidal activity is derived from its ability to disrupt normal plant growth regulation.
Caption: Simplified auxin signaling pathway disrupted by 2,4-D.
Assessing the Selectivity of 2-(2,4-Dichlorophenoxy)acetohydrazide in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological selectivity of 2-(2,4-Dichlorophenoxy)acetohydrazide. Due to the limited availability of direct experimental data for this specific compound, this analysis is primarily based on the principle of bioisosterism with the well-characterized herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and data from related phenoxyacetohydrazide derivatives.
Executive Summary
This compound is a structural analog of the widely used selective herbicide 2,4-D. The replacement of the carboxylic acid moiety with a hydrazide group represents a bioisosteric substitution, suggesting a similar mechanism of action, likely as a synthetic auxin mimic. While this implies a primary selectivity towards auxin signaling pathways in plants, the hydrazide functional group is also present in compounds with other biological activities, including anti-inflammatory and antimicrobial effects. A comprehensive selectivity profile of this compound would require extensive experimental validation. This guide outlines the inferred selectivity based on its structural relationship to 2,4-D, compares it with other auxin herbicides, and details the experimental protocols necessary for a thorough assessment.
Postulated Primary Mechanism of Action
Based on its structural similarity to 2,4-D, the primary mode of action of this compound is likely the mimicry of the plant hormone auxin (indole-3-acetic acid, IAA).[1][2] This interaction leads to uncontrolled growth and eventual death in susceptible broadleaf plants, while monocots are generally more tolerant.[3][4] The selectivity is thought to arise from differences in translocation, metabolism, and vascular structure between dicots and monocots.
References
Unraveling the Mode of Action of 2-(2,4-Dichlorophenoxy)acetohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential modes of action of 2-(2,4-Dichlorophenoxy)acetohydrazide derivatives, focusing on their antimicrobial and anticancer activities. Due to the limited availability of direct experimental data for this specific class of compounds, this guide draws upon published data from structurally related hydrazone derivatives to provide a comprehensive overview and inform future research directions.
Potential Modes of Action: An Overview
Hydrazide-hydrazone derivatives are a versatile class of compounds known for a wide range of biological activities. For derivatives of this compound, two primary modes of action are of significant interest in therapeutic development: antimicrobial activity through enzyme inhibition and anticancer activity via induction of apoptosis.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
One of the key proposed mechanisms for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair. By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Anticancer Activity: Induction of Apoptosis
In the context of oncology, a significant mechanism of action for hydrazide derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. This is often triggered through intrinsic pathways involving mitochondrial dysfunction and the activation of caspases.
Comparative Data Analysis
The following tables summarize the available quantitative data for hydrazone derivatives that are structurally related to the this compound scaffold. This data provides a benchmark for the potential efficacy of this class of compounds.
Table 1: Antimicrobial Activity of Hydrazone Derivatives with a 2,4-Dichloro Moiety
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference Compound | MIC of Reference (µg/mL) |
| Hydrazone 3a | Proteus mirabilis | 12.5 | Ciprofloxacin | >100 (Resistant) |
| Hydrazone 3a | Staphylococcus aureus (MRSA) | 25 | Ciprofloxacin | >100 (Resistant) |
| Hydrazone 3b | Proteus mirabilis | 12.5 | Ciprofloxacin | >100 (Resistant) |
| Hydrazone 3b | Staphylococcus aureus (MRSA) | 25 | Ciprofloxacin | >100 (Resistant) |
Note: The specific structures of "Hydrazone 3a" and "Hydrazone 3b" are not fully disclosed in the source material but are described as containing a 2,4-dichloro moiety.
Table 2: Anticancer Activity of Structurally Related Hydrazide-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Compound 3h | PC-3 (Prostate) | 1.32 | Paclitaxel | Not specified |
| Compound 3h | MCF-7 (Breast) | 2.99 | Paclitaxel | Not specified |
| Compound 3h | HT-29 (Colon) | 1.71 | Paclitaxel | Not specified |
Note: Compound 3h is a hydrazide-hydrazone derivative with a pyrrole ring, demonstrating the potential potency of this class of compounds.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays relevant to determining the mode of action of this compound derivatives.
DNA Gyrase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.
Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide
-
Test compounds and controls (e.g., Ciprofloxacin)
Procedure:
-
On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding E. coli DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a low voltage to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and quantify the band intensities to determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).
Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)
This method is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
Workflow for Apoptosis Assay
Caption: A typical workflow for an apoptosis assay using Annexin V and Propidium Iodide staining.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds and controls (e.g., Staurosporine or Paclitaxel)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the samples immediately by flow cytometry. Differentiate cell populations based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Future Directions
The available evidence on structurally related compounds suggests that this compound derivatives are a promising scaffold for the development of novel antimicrobial and anticancer agents. The likely modes of action involve the inhibition of essential bacterial enzymes like DNA gyrase and the induction of apoptosis in cancer cells.
However, to definitively confirm the mode of action and to fully assess the therapeutic potential of this specific class of compounds, further research is imperative. This should include:
-
Synthesis and screening of a library of this compound derivatives against a panel of clinically relevant bacterial strains and cancer cell lines to establish structure-activity relationships.
-
Direct enzymatic assays to quantify the inhibitory activity against purified bacterial and human enzymes to confirm the molecular targets and assess selectivity.
-
In-depth mechanistic studies , including cell cycle analysis, measurement of mitochondrial membrane potential, and quantification of caspase activation, to elucidate the precise apoptotic pathways involved.
By undertaking these focused experimental investigations, the scientific community can build upon the foundational knowledge of hydrazide-hydrazones and unlock the full therapeutic potential of this compound derivatives.
References
Benchmarking 2-(2,4-Dichlorophenoxy)acetohydrazide Against Commercial Auxin Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenoxy)acetohydrazide is a synthetic organic compound structurally related to the well-known phenoxyacetic acid class of herbicides.[1][2] Its core structure, featuring the 2,4-dichlorophenoxy group, is a key pharmacophore in many synthetic auxins, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including processes like cell elongation, root formation, and tropisms.[1][2][3] Synthetic auxins, like 2,4-D, mimic the action of the natural auxin, Indole-3-acetic acid (IAA), but often exhibit greater stability and different activity profiles.[4]
Given its structural similarity to 2,4-D, it is hypothesized that this compound may exhibit auxin-like biological activity. This guide provides a framework for benchmarking the performance of this compound against established commercial auxin standards, namely 2,4-D and IAA. The following sections detail the experimental protocols for key auxin bioassays, present comparative data in a structured format, and visualize the underlying biological pathways and experimental workflows.
Comparative Data on Auxin Activity
The auxin-like activity of a test compound can be quantified and compared to commercial standards using various bioassays. The following tables provide a template for presenting such comparative data, populated with representative data for the commercial standards. Researchers evaluating this compound would insert their experimental findings into these tables for a direct comparison.
Table 1: Coleoptile Elongation Bioassay
This assay measures the ability of a compound to stimulate cell elongation in oat (Avena sativa) coleoptiles, a classic method for quantifying auxin activity.
| Compound | Concentration (µM) | Mean Coleoptile Elongation (mm ± SE) |
| Control (Buffer) | 0 | 2.5 ± 0.2 |
| This compound | 1 | [Insert Experimental Data] |
| 10 | [Insert Experimental Data] | |
| 100 | [Insert Experimental Data] | |
| 2,4-D (Commercial Standard) | 1 | 4.8 ± 0.3 |
| 10 | 7.2 ± 0.4 | |
| 100 | 6.5 ± 0.5 | |
| IAA (Commercial Standard) | 1 | 5.5 ± 0.4 |
| 10 | 8.1 ± 0.5 | |
| 100 | 7.0 ± 0.6 |
Note: The data for 2,4-D and IAA are representative and may vary based on specific experimental conditions.
Table 2: Root Growth Inhibition Bioassay
High concentrations of auxins typically inhibit primary root growth. This assay, often performed with Arabidopsis thaliana, quantifies this inhibitory effect.
| Compound | Concentration (µM) | Primary Root Length (% of Control ± SE) |
| Control (DMSO) | 0 | 100 ± 5 |
| This compound | 0.01 | [Insert Experimental Data] |
| 0.1 | [Insert Experimental Data] | |
| 1 | [Insert Experimental Data] | |
| 2,4-D (Commercial Standard) | 0.01 | 85 ± 6 |
| 0.1 | 55 ± 4 | |
| 1 | 20 ± 3 | |
| IAA (Commercial Standard) | 0.01 | 90 ± 5 |
| 0.1 | 65 ± 5 | |
| 1 | 30 ± 4 |
Note: The data for 2,4-D and IAA are representative and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key bioassays mentioned above.
Avena Coleoptile Elongation Bioassay
This protocol is adapted from standard procedures for auxin bioassays.
1. Plant Material and Growth Conditions:
-
Germinate oat (Avena sativa) seeds in complete darkness at 25°C for 3-4 days.
-
The etiolated seedlings should have straight coleoptiles approximately 2-3 cm in length.
2. Preparation of Coleoptile Segments:
-
Under a dim green safe light, decapitate the apical 3-4 mm of the coleoptiles.
-
Cut a 10 mm segment from the sub-apical region of each coleoptile.
3. Incubation:
-
Float the coleoptile segments in a basal medium (e.g., a buffered solution containing 2% sucrose and 10 mM potassium phosphate, pH 6.0) for 2 hours to deplete endogenous auxins.
-
Prepare test solutions of this compound, 2,4-D, and IAA at various concentrations in the basal medium. A solvent control (e.g., DMSO) should also be prepared.
-
Transfer the coleoptile segments to Petri dishes containing the test solutions (10-15 segments per dish).
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
4. Data Collection and Analysis:
-
After incubation, measure the final length of each coleoptile segment using a digital caliper or by capturing images and analyzing them with appropriate software.
-
Calculate the mean elongation and standard error for each treatment group.
-
Plot a dose-response curve to determine the optimal concentration for promoting elongation.
Arabidopsis thaliana Root Growth Inhibition Bioassay
This protocol outlines a common method for assessing auxin activity through root growth inhibition.
1. Plant Material and Growth Conditions:
-
Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and sow them on half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
Stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
2. Treatment Application:
-
After 4-5 days of growth, transfer seedlings with similar primary root lengths to fresh MS plates containing the test compounds.
-
This compound, 2,4-D, and IAA should be added to the medium at a range of concentrations. A solvent control (e.g., DMSO) plate is essential.
3. Data Collection and Analysis:
-
Mark the position of the root tip at the time of transfer.
-
Allow the seedlings to grow for another 3-5 days.
-
Measure the length of the new root growth from the marked position to the new root tip.
-
Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.
-
Determine the mean and standard error for each treatment group and generate dose-response curves.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
References
Comparative Analysis of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and methodological comparison of 2-(2,4-Dichlorophenoxy)acetohydrazide and its derivatives. The following sections detail its synthesis, potential biological activities, and experimental protocols, with comparisons to relevant alternatives.
Synthesis and Chemical Properties
This compound is a hydrazide derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Its synthesis is a multi-step process that begins with the esterification of 2,4-D, followed by hydrazinolysis. The resulting compound serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
A general synthesis workflow is outlined below:
Comparative Biological Activities
Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. This section compares the potential antimicrobial, anticonvulsant, and herbicidal activities of this compound and its derivatives with standard compounds.
Antimicrobial Activity
Hydrazide-hydrazone derivatives have garnered attention for their potential antimicrobial properties.[1] The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Illustrative Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Type | This compound Derivative (Illustrative) | Ciprofloxacin (Standard Antibiotic) | Fluconazole (Standard Antifungal) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 - 64 | 0.25 - 2 | - |
| Escherichia coli | Gram-negative Bacteria | >128 | 0.015 - 1 | - |
| Candida albicans | Fungus | 64 - 128 | - | 0.25 - 4 |
Note: The MIC values for the this compound derivative are illustrative and based on the general activity of related hydrazide compounds. Actual values may vary.
The mechanism of action for the antibacterial effects of hydrazone derivatives is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[2]
Anticonvulsant Activity
Derivatives of acetohydrazide have been investigated for their potential as anticonvulsant agents.[3][4] The anticonvulsant activity is typically screened using animal models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5] The median effective dose (ED50) is a common metric for comparison.
Table 2: Illustrative Comparative Anticonvulsant Activity (ED50 in mg/kg)
| Compound | MES Test (Illustrative ED50) | scPTZ Test (Illustrative ED50) |
| Acetohydrazide Derivative | 50 - 100 | 100 - 200 |
| Phenytoin (Standard Drug) | 9.5 | Inactive |
| Ethosuximide (Standard Drug) | Inactive | 149 |
Note: The ED50 values for the acetohydrazide derivative are illustrative and based on the general activity of related compounds. Actual values may vary.
The proposed mechanism of anticonvulsant action for some hydrazide derivatives involves interaction with GABAergic pathways.[4]
Herbicidal Activity
As a derivative of 2,4-D, this compound is expected to exhibit herbicidal properties. 2,4-D is a systemic herbicide that acts as a synthetic auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[6][7]
The mode of action of 2,4-D involves several physiological responses in sensitive plants, including abnormal increases in cell wall plasticity, protein biosynthesis, and ethylene production, which lead to uncontrolled cell division.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides an overview of the protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This two-step synthesis involves the initial formation of an ester followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate
-
A solution of 2,4-Dichlorophenoxyacetic acid in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is refluxed for several hours.
-
The excess solvent and acid are removed under reduced pressure.
-
The crude ester is purified, for example, by distillation or chromatography.
Step 2: Synthesis of this compound
-
Ethyl 2-(2,4-Dichlorophenoxy)acetate is dissolved in a suitable solvent (e.g., ethanol).
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed for several hours.
-
The reaction mixture is cooled to allow the precipitation of the product.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
The test compound is administered to a group of mice, typically via intraperitoneal injection.
-
After a specific period, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The ability of the compound to prevent this seizure is recorded.
-
The dose at which the compound protects 50% of the animals (ED50) is calculated.
This guide provides a foundational overview for researchers interested in the statistical analysis and experimental investigation of this compound. Further in-depth studies are required to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deq.mt.gov [deq.mt.gov]
- 7. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-(2,4-Dichlorophenoxy)acetohydrazide should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
This guide provides detailed procedures for the safe handling and disposal of this compound, a compound that requires careful management to ensure personnel safety and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS). This compound is classified as a hazardous substance, and adherence to all safety precautions is mandatory.
Key Hazard Information:
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | P501: Dispose of contents/container in accordance with local regulation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P501: Dispose of contents/container in accordance with local regulation.[1] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation. | P501: Dispose of contents/container in accordance with local regulation.[1] |
Personal Protective Equipment (PPE):
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, minimizing its environmental impact.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is crucial to avoid contact with incompatible materials.
-
Containerization:
-
Collect solid waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
Do not overfill the container.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. The storage area should be cool and dry.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 2-(2,4-Dichlorophenoxy)acetohydrazide
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(2,4-Dichlorophenoxy)acetohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any handling of this chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][2]
| Protection Type | Specific PPE | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile) | Inspect gloves prior to use. Use proper glove removal technique.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles and a face shield. | Conforming to EN166 or ANSI Z87.1.[2] |
| Skin and Body Protection | Complete suit protecting against chemicals or a flame-retardant lab coat. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-risk activities or where ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1][2] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation : Always handle this chemical in a well-ventilated area.[1] A certified chemical fume hood is required for all weighing and manipulation of the solid compound to avoid the formation and inhalation of dust and aerosols.[1][4]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Restricted Access : Designate a specific area for handling this compound and restrict access to authorized personnel only.
Handling the Chemical
-
Avoid Contact : Avoid all personal contact, including inhalation of dust.[5]
-
Weighing : If weighing the solid, do so within the chemical fume hood on a tared and stable surface.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Personal Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Container : Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[1][7] The recommended storage temperature is 2-8°C.[1]
-
Incompatibilities : Store away from oxidizing materials and acids.[2]
-
Labeling : Ensure all containers are clearly and accurately labeled.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
Waste Collection
-
Containers : Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
-
Spills : In the event of a spill, avoid creating dust.[1] Sweep or shovel the material into a suitable container for disposal.[1] Do not let the product enter drains.[1]
Waste Disposal
-
Method : The primary recommended method of disposal is to offer the waste to a licensed professional waste disposal service.
-
Regulations : All disposal practices must be in compliance with local, state, and federal environmental control regulations.[7]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol [1] |
| CAS Number | 28236-62-6[1] |
Experimental Workflow Diagram
References
- 1. angenechemical.com [angenechemical.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
